Manganese;molybdenum;hydrate
Description
Significance in Advanced Inorganic Materials Research
Manganese molybdenum hydrate (B1144303) systems are significant in advanced inorganic materials research due to their versatile and tunable properties. The presence of two different transition metals, manganese and molybdenum, in various oxidation states, coupled with the integral role of water in their crystal lattice, gives rise to unique electronic, magnetic, and electrochemical characteristics. researchgate.netwikipedia.org Researchers are particularly interested in their potential applications as electrode materials for supercapacitors, catalysts for various chemical reactions, and as magnetic materials. wikipedia.orgacs.orgakjournals.com The ability to control the morphology, crystal phase, and water content through various synthesis techniques allows for the tailoring of their properties to meet the demands of specific applications. acs.orgresearchgate.net
Scope and Relevance of Manganese-Molybdenum-Hydrate Compounds
The scope of manganese-molybdenum-hydrate compounds primarily includes various hydrated forms of manganese molybdate (B1676688), with manganese molybdate monohydrate (MnMoO₄·H₂O) being a prominent and well-studied example. researchgate.netacs.orgacs.org Other hydrated phases, such as MnMoO₄·1.5H₂O and compounds with varying water content, have also been synthesized and investigated. akjournals.com The relevance of these compounds stems from their role as precursors for the synthesis of anhydrous phases like α-MnMoO₄ and their intrinsic properties which are of interest for energy storage and catalysis. wikipedia.orgacs.org The study of these hydrated systems is crucial for understanding the fundamental structure-property relationships in multimetal oxide materials.
Detailed Research Findings
Synthesis and Structural Properties
The synthesis of manganese molybdate hydrates is most commonly achieved through hydrothermal and precipitation methods. acs.orggoogle.com The hydrothermal process, which involves heating a mixture of manganese and molybdate precursors in an aqueous solution, allows for the formation of crystalline hydrated phases at relatively low temperatures, typically below 200°C. acs.orgacs.org The precipitation technique offers a simple, one-step approach to produce these materials at ambient or slightly elevated temperatures. electrochemsci.org
The crystal structure of manganese molybdate monohydrate (MnMoO₄·H₂O) has been identified as triclinic. acs.orgacs.org In this structure, the water molecule is coordinated to the manganese ion. acs.org Upon heating, these hydrated phases undergo dehydration to form anhydrous polymorphs of manganese molybdate. For instance, MnMoO₄·H₂O can transform into the monoclinic α-MnMoO₄ phase at elevated temperatures. acs.orgacs.org
| Compound | Synthesis Method | Crystal System | Key Structural Features | Reference |
|---|---|---|---|---|
| MnMoO₄·H₂O | Hydrothermal, Precipitation | Triclinic | Water molecule coordinated to Mn(II) ion. | acs.orgacs.org |
| MnMoO₄·1.5H₂O | - | - | Stepwise dehydration upon heating. | akjournals.com |
| α-MnMoO₄ (from hydrate) | Thermal dehydration of MnMoO₄·H₂O | Monoclinic | Formed by heating the monohydrate. | acs.orgacs.org |
Electrochemical Properties for Supercapacitors
Manganese molybdate hydrates have shown significant promise as electrode materials for supercapacitors, primarily due to their pseudocapacitive behavior. electrochemsci.org This behavior arises from fast and reversible faradaic reactions involving the manganese ions (Mn²⁺/Mn³⁺) at the electrode-electrolyte interface. electrochemsci.org The hydrated nature of these materials can facilitate ion diffusion and accommodate structural changes during charge-discharge cycles.
Researchers have reported a range of specific capacitance values for manganese molybdate-based electrodes, which are highly dependent on the synthesis method, morphology, and the specific composition of the material. For instance, α-MnMoO₄ prepared by a precipitation technique exhibited a specific capacitance of 200 F/g at a current density of 1.6 A/g. electrochemsci.org Nanostructured forms, such as nanorods synthesized via a microwave hydrothermal method, have demonstrated even higher specific capacitances. nih.gov
| Material | Synthesis Method | Electrolyte | Specific Capacitance | Reference |
|---|---|---|---|---|
| α-MnMoO₄ | Precipitation | 2 M NaOH | 200 F/g @ 1.6 A/g | electrochemsci.org |
| α-MnMoO₄ nanorods | Microwave Hydrothermal | - | 551 F/g @ 1 A/g | nih.gov |
| MnMoO₄ nanoparticles | Green synthesis via hydrothermal | - | 2115 F/g @ 0.8 A/g | rsc.org |
| Mn-MoO₄/Graphene nanocomposite | Hydrothermal | Na₂SO₄ | 302.08 F/g @ 0.1 A/g | researchgate.net |
Catalytic and Magnetic Properties
Beyond energy storage, manganese molybdate hydrates and their anhydrous derivatives exhibit interesting catalytic and magnetic properties. They have been investigated as catalysts for various organic reactions, such as the selective oxidation of alcohols. researchgate.net The catalytic activity is often attributed to the synergistic effects between the manganese and molybdenum centers.
The magnetic properties of these materials are also a subject of research. The anhydrous α-MnMoO₄ phase is known to be antiferromagnetic at low temperatures. wikipedia.orgnih.gov The magnetic behavior is influenced by the arrangement of the Mn²⁺ ions within the crystal lattice and the superexchange interactions mediated by the oxygen and molybdate groups. Theoretical studies have explored the different magnetic ordering possibilities in various polymorphs of MnMoO₄. nih.govcdmf.org.br
Properties
Molecular Formula |
H2MnMoO |
|---|---|
Molecular Weight |
168.90 g/mol |
IUPAC Name |
manganese;molybdenum;hydrate |
InChI |
InChI=1S/Mn.Mo.H2O/h;;1H2 |
InChI Key |
BJOFXMIPYKGDCA-UHFFFAOYSA-N |
Canonical SMILES |
O.[Mn].[Mo] |
Origin of Product |
United States |
Synthetic Strategies for Manganese Molybdenum Hydrates
Hydrothermal and Solvothermal Methods
Hydrothermal and solvothermal syntheses are widely employed for producing crystalline manganese molybdenum hydrates. These methods involve chemical reactions in aqueous or non-aqueous solvents, respectively, at elevated temperatures and pressures in a sealed vessel, such as an autoclave. This approach allows for precise control over the resulting material's phase and structure.
Influence of Reaction Parameters on Polymorphs and Morphology
The crystalline phase (polymorph) and physical shape (morphology) of manganese molybdenum hydrates are highly sensitive to the conditions of the hydrothermal reaction. Key parameters such as temperature, pH, and reaction duration play a crucial role in determining the final product's characteristics. Current time information in Cass County, US.nih.gov
Research indicates that temperature is a decisive factor in polymorph formation. For instance, manganese molybdate (B1676688) monohydrate (MnMoO₄·H₂O) is typically formed at temperatures below 200°C. electrochemsci.orgugd.edu.mk Specifically, hexahedron-like MnMoO₄·H₂O crystals can be synthesized at 150°C, while microparallelogram plates of the same hydrate (B1144303) are also obtainable through hydrothermal means. Current time information in Cass County, US.nih.govacs.org If the temperature is increased above 200°C, an anhydrous monoclinic polymorph of MnMoO₄ (space group P2/c) tends to form. electrochemsci.org Further thermal treatment of the MnMoO₄·H₂O phase at 250°C can lead to a different anhydrous monoclinic polymorph (space group C2/m). electrochemsci.orgugd.edu.mk
The duration of the hydrothermal process also impacts the product. Reactions are often carried out for periods of up to 24 hours to ensure the formation of well-defined crystals. electrochemsci.orgugd.edu.mk The pH of the reaction medium is another critical variable, significantly influencing the shape and evolution of the final product. Current time information in Cass County, US.nih.gov
| Temperature | Resulting Product/Polymorph | Observed Morphology | Reference |
|---|---|---|---|
| 150 °C | MnMoO₄·H₂O | Hexahedron-like crystals | nih.govacs.org |
| < 200 °C | MnMoO₄·H₂O | Microparallelogram plates, Triclinic (P1) crystals | Current time information in Cass County, US.electrochemsci.orgugd.edu.mk |
| > 200 °C | MnMoO₄ (anhydrous) | Monoclinic (P2/c) polymorph | electrochemsci.org |
| 250 °C (heating of MnMoO₄·H₂O) | MnMoO₄ (anhydrous) | Monoclinic (C2/m) polymorph | electrochemsci.orgugd.edu.mk |
Specific Precursor Effects in Hydrated Manganese Molybdate Synthesis
The choice of manganese and molybdenum precursors is fundamental to the synthesis of hydrated manganese molybdates, affecting phase purity and crystal structure. nih.govacs.org Different combinations of soluble manganese salts and molybdate sources have been explored to yield specific hydrated phases.
Studies have shown that the cation associated with the molybdate salt can dictate the final product. For example, using sodium molybdate (Na₂MoO₄) or ammonium (B1175870) molybdate ((NH₄)₂MoO₄) in reactions with manganese(II) salts consistently yields manganese molybdate monohydrate (MnMoO₄·H₂O). murdoch.edu.au In contrast, substituting potassium molybdate (K₂MoO₄) under similar conditions results in the formation of a completely different phase, KMn₂(MoO₄)₂(OH)(H₂O), demonstrating a strong countercation-dependent phase selectivity. murdoch.edu.au
The manganese source, while having a more subtle effect, can influence the crystal form and size. murdoch.edu.au Commonly used manganese precursors include manganese chloride (MnCl₂), manganese nitrate (B79036) (Mn(NO₃)₂), and manganese acetate (B1210297) (Mn(CH₃COO)₂). murdoch.edu.augoogle.com Similarly, various molybdenum sources like molybdic acid (H₂MoO₄), sodium molybdate, and ammonium molybdate have been successfully used. nih.govelectrochemsci.orgacs.org The in-situ generation of sodium molybdate by reacting molybdic acid with sodium hydroxide (B78521) before introducing the manganese salt is one effective strategy. electrochemsci.org
| Manganese Precursor | Molybdenum Precursor | Resulting Hydrated Compound | Reference |
|---|---|---|---|
| Manganese(II) salts (chloride, sulfate (B86663), acetate) | Sodium Molybdate (Na₂MoO₄) | MnMoO₄·H₂O | murdoch.edu.au |
| Manganese(II) salts (chloride, sulfate, acetate) | Ammonium Molybdate ((NH₄)₂MoO₄) | MnMoO₄·H₂O | murdoch.edu.au |
| Manganese(II) salts (chloride, sulfate, acetate) | Potassium Molybdate (K₂MoO₄) | KMn₂(MoO₄)₂(OH)(H₂O) | murdoch.edu.au |
| Manganese Chloride (MnCl₂·4H₂O) | Molybdic Acid (H₂MoO₄) + NaOH (forms Na₂MoO₄ in situ) | MnMoO₄·H₂O | electrochemsci.org |
| Manganese Sulfate | Ammonium Molybdate | MnMoO₄·1.5H₂O | acs.org |
Precipitation Techniques
Precipitation is a straightforward and cost-effective method for synthesizing manganese molybdate hydrates. This technique typically involves mixing aqueous solutions of soluble manganese and molybdate salts, leading to the formation of an insoluble hydrated product that precipitates out of the solution.
Co-precipitation Approaches for Manganese Molybdate Hydrates
Co-precipitation involves the simultaneous precipitation of manganese and molybdate ions from a solution to form the desired compound. By carefully controlling the reaction conditions, various hydrated forms of manganese molybdate can be obtained. For example, mixing solutions of ammonium molybdate and manganese sulfate at elevated temperatures (80–90°C) can yield hydrates such as MnMoO₄·0.9H₂O and MnMoO₄·1.5H₂O. acs.org
A simple co-precipitation reaction between manganese chloride tetrahydrate and sodium molybdate dihydrate can produce a precursor that, upon gentle drying, is identified as a hydrated form, specifically MnMoO₄·4H₂O. acs.orgelectrochemsci.org This highlights that the initial product of many precipitation reactions is a hydrated phase, which can then be calcined to produce anhydrous forms if desired. acs.org The use of aqueous salt metathesis, a type of precipitation reaction, between various manganese(II) salts and molybdate salts is a common route to obtain MnMoO₄·H₂O. murdoch.edu.au
Role of pH and Additives in Hydrate Formation
The pH of the solution and the presence of additives are critical factors that can be manipulated to control the formation, purity, and morphology of the precipitated manganese molybdate hydrates. The pH level directly affects the species of molybdate ions present in the solution. nih.govacs.org Adjusting the pH to a neutral value (around 7) ensures that the molybdate is primarily in the form of the monomeric (MoO₄)²⁻ ion, which is crucial for the formation of the MnMoO₄ structure. acs.org
Additives can also play a significant role. Surfactants like polyvinylpyrrolidone (B124986) (PVP) can be introduced during the precipitation process to influence particle size and prevent agglomeration. elsevierpure.com Ligands, such as tartaric acid, have also been used in related synthesis methods to control the morphology of the final product. acs.org These additives modify the growth of the crystals, leading to different shapes and sizes.
Electrochemical Deposition Methods
Electrochemical deposition is a technique where a thin film of a material is deposited onto a conductive substrate by applying an electrical potential or current. This method offers excellent control over film thickness and morphology. For manganese molybdenum compounds, anodic deposition has been shown to be an effective synthesis route. nih.gov
In this process, a mixed manganese-molybdenum oxide film can be anodically deposited on a substrate like platinum or iridium oxide-coated titanium. nih.govelsevierpure.com The deposition bath typically contains a manganese(II) salt, such as manganese sulfate (MnSO₄), and a source of molybdate anions, like sodium molybdate (Na₂MoO₄). nih.govelsevierpure.com
A proposed mechanism involves the electrooxidation of Mn²⁺ ions at the anode, which reacts with water to produce manganese oxide and protons (H⁺). nih.gov The local increase in proton concentration near the electrode surface causes the molybdate anions (MoO₄²⁻) to undergo a condensation reaction, forming polyoxomolybdate species. These species then co-precipitate with the electrochemically formed manganese oxide to create the mixed-metal oxide film. nih.gov The resulting film is a hydrated oxide, with studies demonstrating the reversible insertion and extraction of hydrated protons during electrochemical cycling, which confirms the hydrated nature of the deposited material. nih.gov
Anodic Oxidation for Mixed Manganese Molybdenum Oxide Hydrate Films
Anodic oxidation is an electrochemical method for synthesizing complex oxide materials directly onto a conductive substrate. The process involves the anodic deposition from mixed aqueous solutions containing salts of the constituent metals. ifmo.ru For the creation of manganese molybdenum oxide hydrate films, this technique leverages the principle that a basal oxide, such as manganese oxide, can be readily deposited on an anode, facilitating the co-deposition of other oxides like molybdenum oxide. ifmo.ru
The synthesis of layered manganese oxide films, a component of the mixed oxide, can be achieved through the potentiostatic oxidation of aqueous Mn²⁺ ions at approximately +1.0 V (versus Ag/AgCl). acs.org When molybdenum is introduced into this system, mixed manganese and molybdenum oxide thin films are formed. polimi.it The incorporation of molybdenum into the manganese oxide lattice has been shown to enhance the electrochemical characteristics of the resulting film. arxiv.org This improvement is attributed to the formation of redox couples between manganese and molybdenum species and the creation of oxygen vacancies within the host lattice, which increases the oxidizing power of the material. arxiv.org
During the anodic dissolution of molybdenum metal in alcohols, hydrated oxides can form as side products. psu.edu The electrochemical synthesis is a promising route for creating catalytically active composite materials based on manganese and molybdenum oxides. ifmo.ru
Electrophoretic Deposition of Nanostructured Manganese-Molybdenum Doped Oxides
Electrophoretic deposition (EPD) is a versatile technique for fabricating thin films from a colloidal suspension. rsc.org In this method, charged particles suspended in a liquid are compelled to migrate and deposit onto an electrode under the influence of an applied electric field. rsc.org This approach is noted for its simplicity, low cost, and ability to produce uniform films on substrates of various shapes. rsc.org
Nanostructured thin films of molybdenum-doped trimanganese tetraoxide (Mn₃O₄) have been successfully deposited on stainless steel substrates using a facile EPD technique. iust.ac.irresearchgate.net X-ray diffraction (XRD) studies of these films confirm the formation of a tetragonal Hausmannite spinel structure. iust.ac.ir The doping of molybdenum into the Mn₃O₄ lattice has been shown to improve the material's supercapacitive performance. researchgate.net For instance, a 2% Mo-doped Mn₃O₄ thin film exhibited a specific capacitance of 497 F g⁻¹ at a current density of 1.6 A g⁻¹. researchgate.net The morphological and structural properties of these films have been extensively characterized, revealing a mesoporous nanostructure. iust.ac.irresearchgate.net
Detailed findings from the characterization of Mo-doped Mn₃O₄ films are presented below.
| Property | Value | Reference |
| Synthesis Method | Electrophoretic Deposition | iust.ac.irresearchgate.net |
| Compound | Molybdenum-doped Mn₃O₄ | iust.ac.irresearchgate.net |
| Crystal Structure | Tetragonal Hausmannite | iust.ac.ir |
| Specific Capacitance (2% Mo-doping) | 497 F g⁻¹ at 1.6 A g⁻¹ | researchgate.net |
| BET Surface Area | 27.26 m² g⁻¹ | researchgate.net |
| Average Pore Size | 41 nm | researchgate.net |
Microemulsion and Other Solution-Phase Syntheses
Solution-phase methods offer a low-temperature alternative to solid-state reactions for synthesizing manganese molybdenum hydrates. Among these, the microemulsion technique has been effectively used to produce manganese molybdate hydrate (MnMoO₄·H₂O) nanorods at room temperature. iaea.orgresearchgate.net This method utilizes a water-in-oil reverse microemulsion system to control the particle size and morphology of the product. iaea.org
Another significant solution-phase route is aqueous salt metathesis. acs.orgresearchgate.net These reactions involve the mixing of aqueous solutions of manganese(II) salts (such as sulfate, acetate, or chloride) and molybdate salts. acs.orgresearchgate.net Research has shown that the choice of the countercation in the molybdate salt influences the final product. acs.orgresearchgate.net When sodium molybdate or ammonium molybdate is used, hydrated manganese molybdenum oxide (MnMoO₄·H₂O) is selectively formed. acs.orgresearchgate.net In contrast, using potassium molybdate leads to the formation of a different phase, KMn₂(MoO₄)₂(OH)(H₂O). acs.orgresearchgate.net This highlights the subtle control that solution chemistry offers in phase selection. A simple solution deposition or precipitation method can also be employed by mixing a molybdate solution with a manganese salt solution to form a manganese molybdate precipitate. molybdenum.com.cn
Solid-State Reaction Routes for Manganese Molybdates and their Hydrated Forms
Solid-state reaction is a conventional and straightforward method for preparing manganese molybdates. molybdenum.com.cn This technique typically involves heating a mixture of raw materials, such as manganese oxide (MnO) and molybdenum oxide (MoO₃), at high temperatures to induce a reaction in the solid phase. molybdenum.com.cngoogle.com This route is often used to synthesize the α-MnMoO₄ polymorph, which is stable under ambient conditions. researchgate.net While the operational steps are simple, this method requires high temperatures, sometimes exceeding 1000 °C, and offers limited control over the product's morphology. molybdenum.com.cnscielo.br
A different polymorph with a wolframite (B13744602) structure (W-MnMoO₄) can be obtained from the reaction of MnO with MoO₃ under conditions of both high pressure (e.g., 6 GPa) and high temperature (900 °C). researchgate.net
Hydrated forms of manganese molybdate often serve as precursors in routes that involve a final solid-state transformation. For example, a hydrated MnMoO₄ nanopowder can be prepared via co-precipitation, which is then calcined at high temperatures to yield the anhydrous crystalline product. scispace.comrsc.org Thermogravimetric analysis (TGA) of the hydrated precursor indicates that the removal of absorbed and structural water occurs at temperatures up to 400 °C. rsc.org A phase transformation from the hydrated solid solution to the crystalline MnMoO₄ compound occurs at a much higher temperature, around 780 °C, with a final calcination temperature of 900 °C often used to ensure complete transformation. rsc.org
| Parameter | Description | Reference |
| Method | Solid-State Reaction | molybdenum.com.cngoogle.com |
| Precursors | Manganese Oxide (MnO), Molybdenum Oxide (MoO₃) | molybdenum.com.cngoogle.com |
| Product (ambient pressure) | α-MnMoO₄ | researchgate.net |
| Product (high pressure/temp) | W-MnMoO₄ (wolframite structure) | researchgate.net |
| Calcination Temperature | 900 °C (from hydrated precursor) | rsc.org |
| Phase Transformation Temp | ~780 °C (from hydrated precursor) | rsc.org |
Single Crystal Growth and Transformation Methods for Manganese Molybdenum Hydrates
The growth of single crystals is essential for the precise structural characterization of materials. For manganese molybdenum hydrates, several methods have been developed to obtain high-quality crystals.
A notable technique is the single crystal to single crystal transformation method. This has been used to synthesize a complex nanoscale manganese-substituted polyphosphomolybdate hydrate, (H₂en)₃[Mn(H₂O)₄][Mn(H₂O)₃]₂[P₂Mo₅O₂₃]₂·14.5H₂O. nih.gov The process begins with the formation of colorless, transparent crystals of a precursor compound. Over a period of weeks at room temperature, these initial crystals transform in the solid state into the final yellow, hydrated manganese molybdenum product. nih.gov
The hydrothermal method is another widely used technique for crystal growth. researchgate.netresearchgate.net By reacting soluble manganese salts and sodium molybdate in an aqueous solution under elevated temperature (160–230 °C) and pressure in an autoclave, hydrated manganese molybdate microcrystals can be prepared. google.com This method allows for the selective synthesis of different polymorphs and morphologies, such as hexahedron-like manganese molybdate monohydrate (MnMoO₄·H₂O), by controlling reaction parameters like temperature, pH, and the choice of molybdenum source. researchgate.netresearchgate.net
| Method | Product Example | Key Process Details | Reference |
| Single Crystal to Single Crystal Transformation | (H₂en)₃[Mn(H₂O)₄][Mn(H₂O)₃]₂[P₂Mo₅O₂₃]₂·14.5H₂O | Transformation of precursor crystals over several weeks at room temperature. | nih.gov |
| Hydrothermal Synthesis | MnMoO₄·H₂O microcrystals | Reaction of soluble salts at 160–230 °C for 6–48 hours. | google.com |
| Hydrothermal Synthesis | MnMoO₄·H₂O hexahedrons | Reaction at 150-200 °C; morphology controlled by pH, temp, etc. | researchgate.net |
Structural and Morphological Elucidation of Manganese Molybdenum Hydrates
Advanced Crystallographic Analysis
Crystallographic analysis stands as a cornerstone in the characterization of manganese molybdenum hydrates, providing detailed insights into their atomic arrangement and phase behavior.
X-ray Diffraction (XRD) for Phase Identification and Crystal Structure Determination
X-ray diffraction (XRD) is a powerful and non-destructive technique used to identify the crystalline phases present in a material and to determine their crystal structure. forcetechnology.com In the context of manganese molybdenum hydrates, XRD patterns serve as a unique fingerprint for each crystalline phase. forcetechnology.com
The analysis of XRD data allows for the identification of various polymorphs and hydrated forms of manganese molybdate (B1676688). For instance, hydrated manganese molybdate (MnMoO₄·H₂O) typically exhibits a triclinic crystal structure belonging to the P-1 space group. nih.govresearchgate.net Upon heating, this hydrated phase can transform into different anhydrous polymorphs of MnMoO₄. wikipedia.org The α-MnMoO₄ phase, which is stable at room temperature, possesses a monoclinic crystal structure with the C2/m space group. nih.govwikipedia.org Another polymorph, β-MnMoO₄, crystallizes in a wolframite-type structure with a P2/c space group. nih.gov The ω-MnMoO₄ phase, which is isostructural with CoMnO₄, has a distorted C2/m space group. nih.gov
The precise lattice parameters, including the lengths of the crystal axes (a, b, c) and the angles between them (α, β, γ), can be determined from the positions of the diffraction peaks. These parameters are crucial for defining the unit cell of the crystal.
Table 1: Crystallographic Data for Manganese Molybdate Hydrates and Polymorphs from XRD
| Compound/Phase | Crystal System | Space Group |
| MnMoO₄·H₂O | Triclinic | P-1 |
| α-MnMoO₄ | Monoclinic | C2/m |
| β-MnMoO₄ | Monoclinic | P2/c |
| ω-MnMoO₄ | Monoclinic | C2/m (distorted) |
| [Mn₂Mo₁₂O₃₀(HPO₄)₈(H₂O)]·(NH₃CH₂CH₂NH₃)₆·3.5H₂O | Triclinic | P1̅ |
| Na₁₅Mn₁₀[(HPO₄)(PO₄)₃Mo₆O₁₂(OH)₃]₄(PO₄)·48H₂O | Not specified | Not specified |
This table presents a summary of crystallographic information obtained from various research findings. nih.govresearchgate.netrsc.org
Single Crystal X-ray Diffraction for Precise Atomic Arrangement in Manganese Molybdenum Hydrates
For a more detailed and precise determination of the atomic arrangement within the crystal lattice, single-crystal X-ray diffraction is the gold standard. ub.edu This technique utilizes a single, well-formed crystal, allowing for the accurate measurement of diffraction intensities and subsequent calculation of electron density maps. These maps reveal the precise positions of each atom within the unit cell, as well as bond lengths and angles.
For instance, single-crystal XRD studies have been instrumental in elucidating the complex structures of novel manganese molybdenum(V) hydroxyphosphates. researchgate.netrsc.org In one such compound, Na₁₅Mn₁₀[(HPO₄)(PO₄)₃Mo₆O₁₂(OH)₃]₄(PO₄)·48H₂O, the structure was found to consist of linear manganese phosphate (B84403) tetramers with edge-sharing manganese octahedra. researchgate.netrsc.org Another example is a two-dimensional network structure, [Mn₂Mo₁₂O₃₀(HPO₄)₈(H₂O)]·(NH₃CH₂CH₂NH₃)₆·3.5H₂O, which was also characterized by single-crystal X-ray diffraction. researchgate.net These detailed structural insights are often unattainable with powder XRD alone.
Polymorphism and Hydrated Phase Transformations in Manganese Molybdate Systems
Manganese molybdate systems exhibit a rich polymorphism, meaning they can exist in multiple crystalline forms with different atomic arrangements. nih.gov These polymorphs, along with their hydrated counterparts, can transform from one phase to another under specific conditions, such as changes in temperature or pressure. nih.govresearchgate.net
The hydrated phase, typically MnMoO₄·H₂O with a triclinic P-1 space group, is often the initial product of synthesis at lower temperatures. researchgate.net Upon heating, this hydrated phase can undergo transformation. For example, heating MnMoO₄·H₂O to 250°C can lead to the formation of the monoclinic C2/m polymorph (α-MnMoO₄). researchgate.net Further heating to around 600°C can induce a transformation from the P2/c polymorph (β-MnMoO₄) to the C2/m polymorph. researchgate.net The β-polymorph itself can be transformed into the α-phase by heating at 60°C for an extended period. nih.gov
These phase transformations are of significant interest as they directly impact the material's properties. Understanding the conditions that trigger these transformations is crucial for controlling the synthesis of a desired polymorph with specific characteristics.
Spectroscopic Characterization Techniques
Spectroscopic techniques provide valuable information about the vibrational properties and functional groups present in manganese molybdenum hydrates, complementing the structural data obtained from crystallographic methods.
Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes and Functional Groups
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups and vibrational modes within a molecule or crystal lattice. mdpi.com When infrared radiation is passed through a sample, molecules absorb radiation at specific frequencies corresponding to their vibrational transitions.
In the study of manganese molybdenum hydrates, FT-IR spectra reveal characteristic absorption bands associated with the molybdate group (MoO₄), manganese-oxygen bonds (Mn-O), and water molecules (H₂O). researchgate.netrsc.org The stretching and bending vibrations of the Mo-O bonds in the [MoO₄] tetrahedral units typically appear in the fingerprint region of the spectrum. researchgate.net For instance, major infrared peaks observed around 725, 800, 867, and 946 cm⁻¹ have been attributed to the characteristic bands of tetrahedral MoO₄ groups in MnMoO₄ nanoparticles. researchgate.net
The presence of water of hydration is clearly indicated by broad absorption bands in the higher frequency region (around 3400-3650 cm⁻¹) corresponding to the O-H stretching vibrations of water molecules, and bending vibrations around 1607 cm⁻¹. mdpi.com The removal of these water molecules upon heating can be monitored by the disappearance of these characteristic bands in the FT-IR spectrum.
Table 2: Characteristic FT-IR Bands for Manganese Molybdenum Hydrates
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3435 | O-H stretching vibration of water molecules | researchgate.net |
| ~1633 | H-O-H bending vibration of water molecules | semanticscholar.org |
| ~946, 867, 800, 725 | Stretching vibrations of tetrahedral MoO₄ groups | researchgate.net |
| ~867 | Bending mode of Mo-O-Mo | rsc.org |
| ~718 | Stretching vibration of Mo-O in MoO₄ tetrahedron | rsc.org |
This table summarizes key FT-IR absorption bands and their assignments based on literature data.
Raman Spectroscopy for Molecular Vibrations and Structural Characterization
In the context of manganese molybdenum hydrates, Raman spectra exhibit distinct peaks corresponding to the vibrational modes of the Mn-O and Mo-O bonds. researchgate.netresearchgate.net For MnMoO₄·H₂O crystals with a triclinic P1̅ space group, characteristic Raman bands have been identified. researchgate.net Similarly, the different anhydrous polymorphs of MnMoO₄ (α, β, and ω) each have their own unique Raman signature, allowing for their unambiguous identification. researchgate.net For example, the α-MnMoO₄ phase (C2/m space group) is predicted to have 36 Raman-active modes, and experimental spectra have shown good agreement with these theoretical calculations. researchgate.net
Raman spectroscopy is also highly effective in studying phase transformations. As the crystal structure changes during a phase transition, the Raman spectrum will show corresponding changes in the number, position, and intensity of the peaks. researchgate.net This allows for in-situ monitoring of structural changes as a function of temperature or pressure.
Table 3: Prominent Raman Bands for Manganese Molybdate Phases
| Wavenumber (cm⁻¹) | Assignment | Compound/Phase | Reference |
| ~932, 886, 823, 351 | Characteristic bands for MnMoO₄ nanoparticles | α-MnMoO₄ | researchgate.net |
| 26 identified bands | Characteristic vibrational modes | MnMoO₄·H₂O (triclinic P1̅) | researchgate.net |
| 33 identified bands | Characteristic vibrational modes | α-MnMoO₄ (monoclinic C2/m) | researchgate.net |
This table highlights key Raman bands observed for different manganese molybdate phases.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States of Manganese and Molybdenum
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of manganese molybdenum hydrates, XPS is crucial for determining the oxidation states of both manganese and molybdenum, which significantly influence the material's properties.
Studies have employed XPS to analyze the chemical states of elements in manganese molybdenum oxide/porous carbon composites. mdpi.com A wide scan survey confirms the presence of Manganese (Mn), Molybdenum (Mo), Oxygen (O), and Carbon (C). mdpi.com High-resolution XPS spectra provide detailed information about the oxidation states.
For manganese, the Mn 2p core-level spectrum is typically deconvoluted into multiple peaks. The binding energies of the Mn 2p3/2 and Mn 2p1/2 peaks, and the separation between them, are characteristic of the manganese oxidation state. For instance, a separation of approximately 11.6 eV between the main Mn 2p3/2 and Mn 2p1/2 peaks is indicative of the Mn2+ oxidation state. mdpi.com In some cases, the Mn 2p3/2 spectrum can be deconvoluted into peaks corresponding to different oxidation states, such as Mn2+ and Mn4+. researchgate.net The multiplet splitting of the Mn 3s peak can also be used to diagnose the oxidation state, with splitting energies of approximately 6.0 eV, ≥5.3 eV, and 4.7 eV corresponding to Mn2+, Mn3+, and Mn4+, respectively. thermofisher.com
For molybdenum, the Mo 3d core-level spectrum is analyzed to determine its oxidation state. The spectrum is typically deconvoluted into two peaks, Mo 3d5/2 and Mo 3d3/2. Binding energies around 232 eV and 235 eV for Mo 3d5/2 and Mo 3d3/2 respectively, are characteristic of the Mo6+ oxidation state within a molybdate (MoO42-) environment. mdpi.comresearchgate.net Some studies have reported the presence of multiple molybdenum oxidation states, such as Mo4+ and Mo6+, identified by deconvoluting the Mo 3d spectrum into contributions at different binding energies. researchgate.net
The O 1s spectrum provides information about the different oxygen environments. It can often be deconvoluted into peaks representing metal-oxygen bonds (e.g., in MnO or MoO), surface-adsorbed hydroxyl groups, and water molecules. mdpi.comresearchgate.net
The following table summarizes representative XPS data for manganese molybdenum hydrates and related compounds:
| Element | Core Level | Binding Energy (eV) | Oxidation State | Reference |
| Mn | 2p3/2 | 641.14 | Mn2+ | mdpi.com |
| Mn | 2p1/2 | 653.26 | Mn2+ | mdpi.com |
| Mn | 2p3/2 | 642.05 | - | researchgate.net |
| Mn | 2p1/2 | 653.70 | - | researchgate.net |
| Mn | 3s | ΔE = 6.0 | Mn2+ | thermofisher.com |
| Mn | 3s | ΔE ≥ 5.3 | Mn3+ | thermofisher.com |
| Mn | 3s | ΔE = 4.7 | Mn4+ | thermofisher.com |
| Mo | 3d5/2 | 232 | Mo6+ | mdpi.comresearchgate.net |
| Mo | 3d3/2 | 235 | Mo6+ | mdpi.comresearchgate.net |
| Mo | 3d5/2 | 228.9 | Mo4+ | researchgate.net |
| Mo | 3d5/2 | 232.1 | Mo6+ | researchgate.net |
| Mo | 3d3/2 | 235.3 | Mo6+ | researchgate.net |
| O | 1s | 529 | Chemisorbed Oxygen | mdpi.comresearchgate.net |
| O | 1s | 530 | Hydroxyl Group | mdpi.comresearchgate.net |
X-ray Absorption Spectroscopy (XAS/EXAFS) for Local Coordination Environment and Oxidation States
X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and electronic structure of matter. It is particularly useful for amorphous and poorly crystalline materials, providing information on the oxidation state and coordination environment of specific elements. XAS is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
XANES analysis of the Mn K-edge provides information on the average oxidation state of manganese. acs.org The position of the absorption edge is sensitive to the oxidation state; a shift to higher energy generally indicates a higher oxidation state. uzh.ch By comparing the edge position of the sample to those of known manganese oxide standards (e.g., MnO for Mn2+, Mn2O3 for Mn3+, and MnO2 for Mn4+), the average oxidation state of manganese in the manganese molybdenum hydrate (B1144303) can be determined. uzh.ch For instance, a slight shift to lower energy in the Mn K-edge absorption of Mo-doped α-Mn2O3 suggests a decrease in the average oxidation state of Mn ions. uzh.ch
EXAFS provides information about the local atomic environment of the absorbing atom, including bond distances and coordination numbers. The EXAFS signal arises from the scattering of the outgoing photoelectron by neighboring atoms. Analysis of the EXAFS region of the Mn K-edge can reveal the distances to the nearest oxygen and manganese neighbors. In manganese oxides, the first prominent peak in the Fourier transform of the EXAFS data typically corresponds to the Mn-O coordination shell, while subsequent peaks correspond to Mn-Mn distances. uzh.ch For example, in α-Mn2O3, peaks around 1.46 Å and 2.70 Å are attributed to Mn-O and Mn-Mn pairs of edge-sharing {MnO6} octahedra, respectively. uzh.ch
Similarly, Mo K-edge and L3-edge XAS can be used to determine the speciation and coordination of molybdenum. acs.orgnih.gov The Mo L3-edge XANES is particularly sensitive to the oxidation state and coordination geometry of molybdenum. acs.org EXAFS analysis of the Mo K-edge can provide information on the Mo-O bond distances and the coordination environment of molybdenum, which is often a distorted octahedral MoO6 unit in hydrated molybdenum oxides. imoa.info
The following table summarizes key findings from XAS/EXAFS studies on manganese molybdenum hydrates and related materials:
| Sample | Technique | Edge | Key Findings | Reference |
| Mo-doped α-Mn2O3 | XANES | Mn K-edge | Mo doping induced a decrease in the average oxidation state of Mn. | uzh.ch |
| Mo-doped α-Mn2O3 | EXAFS | Mn K-edge | Showed two prominent peaks for Mn-O and Mn-Mn distances. | uzh.ch |
| Hydrogenetic Ferromanganese Nodules | XAS | Mo L3-edge | Mo was preferentially adsorbed on δ-MnO2 via edge-shared complexation. | acs.org |
| Hydrated Molybdenum Oxides | XAS | Mo K-edge | Distorted MoO6 octahedra are the basic structural units. | imoa.info |
UV-Visible Spectroscopy for Electronic Structure
UV-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions in a material. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy orbital to a higher energy orbital. The wavelength of light absorbed is related to the energy difference between these orbitals. In the context of manganese molybdenum hydrates, UV-Vis spectroscopy provides insights into the electronic structure and can be used to estimate the optical band gap of the material.
The UV-Vis absorption spectrum of manganese molybdenum compounds typically shows characteristic absorption peaks. For instance, a strong absorption peak around 401 nm has been observed for Mn2+ in solution, and this peak's intensity varies linearly with the concentration. nih.govrsc.org In solid-state manganese molybdenum materials, the absorption features are related to charge transfer transitions between the metal ions and oxygen ligands, as well as d-d transitions within the manganese and molybdenum ions.
A crucial parameter that can be determined from UV-Vis spectra is the optical band gap (Eg). The band gap is the energy difference between the valence band and the conduction band. It is a key property that determines the electronic and optical properties of a semiconductor material. The band gap can be estimated from the absorption spectrum using a Tauc plot, which relates the absorption coefficient (α) to the photon energy (hν) by the equation (αhν)n = A(hν - Eg), where A is a constant and n depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap).
For example, doping TiO2 with molybdenum and manganese has been shown to reduce the band gap energy, enhancing its photocatalytic activity. engj.org The band gap of undoped TiO2 was reported as 2.95 eV, which decreased to 2.92 eV for Mo-doped TiO2 and 2.75 eV for Mn-doped TiO2. engj.org A co-doped sample exhibited an even smaller band gap of 2.57 eV. engj.org Similarly, the band gap of manganese molybdate nanoparticles synthesized via a green route was estimated to be 2.54 eV, suggesting its potential for photocatalytic applications. researchgate.net
The following table presents band gap energies of manganese molybdenum hydrates and related materials obtained from UV-Vis spectroscopy:
| Material | Band Gap (eV) | Method of Determination | Reference |
| MnMoO4 nanoparticles | 2.54 | Tauc Plot | researchgate.net |
| Undoped TiO2 | 2.95 | Kubelka-Munk relationship | engj.org |
| 0.5 wt% Mo-doped TiO2 | 2.92 | Kubelka-Munk relationship | engj.org |
| 0.5 wt% Mn-doped TiO2 | 2.75 | Kubelka-Munk relationship | engj.org |
| 0.5 wt% Mo/1 wt% Mn co-doped TiO2 | 2.57 | Kubelka-Munk relationship | engj.org |
Microscopic and Morphological Investigations
Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Dimensions
Scanning Electron Microscopy (SEM) is a widely used technique to investigate the surface morphology, particle shape, and dimensions of materials. In the study of manganese molybdenum hydrates, SEM provides valuable information about the microstructure of the synthesized powders and films.
Research has shown that the morphology of manganese molybdenum compounds can be controlled by the synthesis method and conditions. For example, manganese molybdate (α-MnMoO4) prepared by a simple precipitation method exhibited a rhombohedron-like morphology with a size range of 10–20 μm. electrochemsci.org In another study, hydrated manganese molybdate microcrystals prepared via a hydrothermal method showed a rod-like structure with diameters between 10–50 μm and lengths of 100–300 μm. google.com
The morphology can also be influenced by the presence of other components in a composite material. For instance, in a manganese molybdate/multi-walled carbon nanotube (MMO/MWCNT) composite, the MMO powder consisted of agglomerated tiny particles forming a cluster-like morphology, with particle sizes ranging from 20 to 210 nm. scispace.com The addition of MWCNTs resulted in a more uniform nanostructure with smaller particle sizes of 18 to 30 nm. scispace.com
SEM has also been used to observe the morphology of manganese molybdate grown on different substrates. For example, when grown on a nickel foam substrate, MnMoO4 formed nanoplates with a size of about 500 nm. royalsocietypublishing.org In contrast, when grown on a plane substrate, large MnMoO4 particles were observed instead of nanostructures. royalsocietypublishing.org
The following table summarizes the morphological characteristics and particle dimensions of manganese molybdenum hydrates and related materials as observed by SEM:
| Material | Morphology | Particle Dimensions | Synthesis Method | Reference |
| α-MnMoO4 | Rhombohedron-like | 10–20 μm | Precipitation | electrochemsci.org |
| Hydrated Manganese Molybdate | Micro-rods | Diameter: 10–50 μm, Length: 100–300 μm | Hydrothermal | google.com |
| Manganese Molybdate (MMO) | Cluster-like agglomerates of tiny particles | 20–210 nm | Co-precipitation | scispace.com |
| MMO/MWCNT Composite | Uniform nanostructure | 18–30 nm | Co-precipitation | scispace.com |
| MnMoO4 on Ni foam | Nanoplates | ~500 nm | Hydrothermal | royalsocietypublishing.org |
| MMO micro rods | Micro-rods | - | Precipitation | mdpi.com |
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HR-TEM) for Nanostructure and Lattice Imaging
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HR-TEM) are powerful techniques for visualizing the internal structure and crystallographic details of materials at the nanoscale. These methods are essential for characterizing the nanostructure, crystal lattice, and defects in manganese molybdenum hydrates.
TEM analysis of manganese molybdate materials has revealed various nanostructures depending on the synthesis conditions. For instance, ultrathin manganese molybdate nanosheets with a thickness of about 200 nm have been grown on nickel foam. royalsocietypublishing.org In another study, MnMoO4 nanoflakes were formed on silicon microchannel plates. royalsocietypublishing.org
HR-TEM provides even greater detail, allowing for the direct imaging of atomic lattices. The interplanar spacing measured from HR-TEM images can be used to identify the crystallographic planes and confirm the crystal structure of the material. For example, HR-TEM analysis of MnMoO4 monocrystals showed an interplanar spacing of 0.502 nm, which corresponds to the (200) plane of the monoclinic MnMoO4 structure. royalsocietypublishing.org The selected-area electron diffraction (SAED) pattern obtained in conjunction with TEM can further confirm the crystalline nature of the material, with distinct diffraction spots indicating a single-crystal structure. royalsocietypublishing.org
TEM has also been instrumental in characterizing composite materials. In manganese molybdenum oxide/porous carbon (MMO/PC) composites, TEM images have shown the distribution of MMO micro-rods within the porous carbon matrix. mdpi.com
The following table summarizes key findings from TEM and HR-TEM studies on manganese molybdenum hydrates and related materials:
| Material | Technique | Observed Features | Key Findings | Reference |
| MnMoO4 on Si microchannel plates | TEM | Nanoflakes | Formation of nanostructured crystals on a high-aspect-ratio substrate. | royalsocietypublishing.org |
| MnMoO4 monocrystals | HR-TEM | Lattice fringes | Interplanar spacing of 0.502 nm corresponding to the (200) plane. | royalsocietypublishing.org |
| MnMoO4 monocrystals | SAED | Diffraction spots | Confirmed the single-crystal nature of the material. | royalsocietypublishing.org |
| MMO/PC composite | TEM | Micro-rods in a porous matrix | Visualized the morphology of the composite material. | mdpi.com |
| MnMoO4 on Ni foam | TEM | Ultrathin nanosheets | Growth of 2D nanostructures on a 3D substrate. | royalsocietypublishing.org |
Energy Dispersive X-ray Spectroscopy (EDS/STEM-EDX) for Elemental Mapping and Distribution
Energy Dispersive X-ray Spectroscopy (EDS or EDX), often coupled with Scanning Electron Microscopy (SEM) or Scanning Transmission Electron Microscopy (STEM), is a technique used for elemental analysis and chemical characterization of a sample. It works by detecting the characteristic X-rays emitted from a sample when it is bombarded with an electron beam. This technique is invaluable for confirming the elemental composition of manganese molybdenum hydrates and for visualizing the spatial distribution of the constituent elements.
EDS analysis can provide a quantitative or semi-quantitative assessment of the elemental composition. For instance, in the synthesis of α-MnMoO4, EDS analysis confirmed the presence of strong peaks for Mn, Mo, and O, with an atomic ratio of approximately 1:1:4, which is consistent with the stoichiometric composition of MnMoO4. electrochemsci.org The absence of other detectable impurity peaks can also confirm the purity of the synthesized material. electrochemsci.org
When combined with STEM, EDS can be used to create elemental maps, which show the distribution of different elements across the sample. This is particularly useful for analyzing composite materials and doped structures. For example, in a manganese molybdenum oxide/porous carbon (MMO/PC) composite, EDS elemental mapping confirmed the uniform presence and distribution of Mn, Mo, O, and C throughout the material. mdpi.com Similarly, in molybdenum-doped α-Mn2O3, SEM-EDX confirmed the uniform dispersion of Mo within the α-Mn2O3 lattice. uzh.ch
The following table summarizes the application of EDS/STEM-EDX in the analysis of manganese molybdenum hydrates and related materials:
| Material | Technique | Elements Detected | Key Findings | Reference |
| α-MnMoO4 | EDS | Mn, Mo, O | Confirmed the stoichiometric composition of MnMoO4 with an atomic ratio of 1:1:4. | electrochemsci.org |
| MMO/PC Composite | EDS Elemental Mapping | Mn, Mo, O, C | Confirmed the presence and uniform distribution of all constituent elements. | mdpi.com |
| Mo-doped α-Mn2O3 | SEM-EDX | Mn, Mo, O | Confirmed the uniform dispersion of molybdenum in the manganese oxide lattice. | uzh.ch |
| Hydrated CoMoO4 | EDX | Co, Mo, O | Confirmed the presence of cobalt, molybdenum, and oxygen with a Co:Mo ratio of 1:1. | google.com |
Thermal Decomposition and Hydration State Analysis
The thermal stability and the nature of water molecules within manganese molybdenum hydrates are critical parameters that influence their properties and potential applications. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in elucidating the processes of dehydration and phase transformation that these materials undergo upon heating.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing quantitative information about the loss of volatile components like water. Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature, identifying endothermic and exothermic transitions associated with dehydration, decomposition, and phase changes.
Studies on the thermal behavior of manganese molybdenum hydrate precursors, often synthesized from ammonium (B1175870) molybdate tetrahydrate and manganese salts, reveal a multi-step decomposition process. For instance, the thermal decomposition of a mixture of manganese carbonate and ammonium molybdate tetrahydrate shows that the ammonium molybdate tetrahydrate initially loses its water of crystallization before further decomposing to yield water and ammonia, ultimately forming molybdenum trioxide (MoO₃) at around 340°C. akjournals.com The solid-state interaction between the resulting manganese and molybdenum oxides at elevated temperatures (500-1000°C) leads to the formation of manganese molybdate. akjournals.comresearchgate.net
In a specific study on an ammonium manganomolybdate, NH₄[Mn₂Mo₂O₈(OH)(H₂O)], TGA and DSC analyses were employed to characterize its thermal decomposition. researchgate.net The TGA curve would typically show distinct weight loss steps corresponding to the removal of physically adsorbed water, coordinated water molecules, and the dehydroxylation and decomposition of the ammonium group. Each of these events would be associated with a corresponding endothermic or exothermic peak in the DSC curve, indicating the energy changes involved.
For example, the thermal decomposition of various transition metal nitrate (B79036) hydrates, including manganese nitrate hydrate, has been studied using TGA. mdpi.com These studies show that the hydrates undergo decomposition to form metal oxides at specific temperature ranges, with the loss of water molecules being the initial step. mdpi.com The TGA thermograms for nickel-cobalt-manganese-molybdenum (NCMM) nano-catalysts supported on activated carbon also exhibit an initial weight loss below 300°C, which is attributed to the removal of water molecules and various oxygen functions from the catalyst surface. mdpi.com
The data from TGA and DSC analyses are crucial for determining the number and types of water molecules present in the hydrate structure (i.e., lattice water vs. coordinated water), the temperatures at which these are removed, and the subsequent phase transformations of the anhydrous material.
Table 1: Representative Thermal Events in Manganese Molybdenum Hydrate Precursors
| Temperature Range (°C) | Observed Event | Technique | Reference |
| 70 - 120 | Loss of water of crystallization | TGA/DTA | researchgate.net |
| 205 - 270 | Decomposition with evolution of NH₃ and H₂O | DTA/MS | core.ac.uk |
| < 300 | Elimination of water molecules and oxygen functions | TGA | mdpi.com |
| ~340 | Formation of MoO₃ | DTA/TG | akjournals.comresearchgate.net |
| 500 - 1000 | Formation of manganese molybdate | XRD | akjournals.comresearchgate.net |
Surface Area and Porosity Assessment
The surface area and porosity of manganese molybdenum hydrates are key characteristics that significantly influence their performance in applications such as catalysis and energy storage. The Brunauer–Emmett–Teller (BET) method is a widely used technique for determining the specific surface area, while the analysis of nitrogen adsorption-desorption isotherms provides information about the pore size distribution.
The BET theory explains the physical adsorption of gas molecules on a solid surface and serves as the basis for the measurement of the specific surface area of a material. iitk.ac.incatalysis.blog By measuring the amount of nitrogen gas adsorbed at various partial pressures, a BET plot is constructed to calculate the specific surface area in square meters per gram (m²/g). The shape of the adsorption-desorption isotherm can also classify the porous nature of the material according to IUPAC classifications.
Research on manganese molybdate (MMO) powders has shown that these materials can possess mesoporous structures (pore sizes between 2 and 50 nm). scispace.com For instance, a study reported a specific surface area of 21.7 m²/g and a pore volume of 0.149 cm³/g for a manganese molybdate powder. scispace.com The corresponding Barrett-Joyner-Halenda (BJH) analysis of the desorption branch of the isotherm revealed a pore size distribution centered around 35 nm, confirming the mesoporous nature of the material. scispace.com
The introduction of other components, such as multi-walled carbon nanotubes (MWCNTs), can significantly enhance the surface area. For an MMO/MWCNT composite, the specific surface area was found to increase to 36.86 m²/g with a pore volume of 0.179 cm³/g. scispace.com This increase in surface area provides more active sites for electrochemical reactions, which is beneficial for applications like supercapacitors. scispace.com
Similarly, studies on Nb-Mn/MCM-41 catalysts have demonstrated the tunability of pore size and its effect on surface area. The introduction of metal oxides into the MCM-41 support led to a decrease in both the specific surface area (from 1276 to 760 m²/g) and pore volume (from 0.761 to 0.725 cm³/g) as the metal oxide clusters occupied space within the pores. mdpi.com
The analysis of pore size distribution provides deeper insight into the material's texture. For example, in some nano-catalysts, a bimodal pore size distribution has been observed, with peaks corresponding to both mesopores and macropores (pore sizes > 50 nm). mdpi.com This hierarchical pore structure can be advantageous for facilitating mass transport of reactants and products.
Table 2: Surface Area and Porosity Data for Manganese Molybdenum-Based Materials
| Material | Specific Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Size (nm) | Reference |
| Manganese Molybdate (MMO) | 21.7 | 0.149 | ~35 | scispace.com |
| MMO/MWCNT Composite | 36.86 | 0.179 | ~19 | scispace.com |
| Nb-Mn/MCM-41 (M1) | 1261 | - | 2.48 | mdpi.com |
| Nb-Mn/MCM-41 (M3) | 981 | - | 3.73 | mdpi.com |
| Activated Carbon Support | 1133.347 | 0.648 | 37.92 | mdpi.com |
Theoretical and Computational Chemistry Approaches to Manganese Molybdenum Hydrate Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of transition metal complexes. umn.edu It offers a balance between computational cost and accuracy, making it suitable for the complex electronic environments of manganese and molybdenum systems. umn.edu
Electronic Structure and Bonding Characteristics of Manganese Molybdenum Hydrates
When considering the interaction between molybdenum and manganese in a hydrated environment, such as the adsorption of molybdate (B1676688) (MoO₄²⁻) onto manganese oxides, DFT provides a model for the bonding at the interface. The process often involves the formation of inner-sphere complexes where molybdate directly binds to the manganese oxide surface. researchgate.net The electronic structure of these surface complexes is critical for understanding the stability and reactivity of the system. DFT calculations can model the electronic states of manganese-oxo bonds, which are often highly electrophilic and can exhibit biradical character. umn.edu The interaction is not merely electrostatic; covalent contributions play a significant role in the bonding between molybdate and the manganese oxide surface.
The electronic structure of the hydrated molybdenum species itself, likely molybdic acid (H₂MoO₄) in the form of MoO₃(H₂O)₃ under certain conditions, is also a key piece of the puzzle. researchgate.net DFT calculations help to determine the most stable geometries and electronic properties of such species, which are crucial for understanding their interaction with hydrated manganese surfaces. researchgate.net
Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies)
DFT is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to validate theoretical models. Vibrational spectroscopy, in particular, benefits greatly from DFT calculations, which can compute the vibrational frequencies of different modes of a molecule.
For manganese-containing hydrates, such as manganese(II) oxalate (B1200264) hydrates, DFT calculations have been successfully used to predict and interpret their infrared (IR) and Raman spectra. nih.gov By comparing the calculated vibrational frequencies of both isolated molecules and periodic crystal structures with experimental data, a detailed assignment of the spectral bands can be achieved. nih.gov This allows for a deeper understanding of the influence of hydration and crystal packing on the vibrational modes. nih.gov
In the context of manganese molybdenum hydrate (B1144303) systems, DFT is crucial for understanding the spectroscopic signatures of molybdate adsorbed on manganese oxides. The change in the coordination environment of molybdenum upon adsorption, often from tetrahedral MoO₄²⁻ in solution to a distorted octahedral geometry on the surface, leads to significant shifts in vibrational frequencies. researchgate.net DFT calculations of these frequencies for different proposed structures can help to identify the actual coordination environment. researchgate.netresearchgate.net For example, DFT has been used to calculate the vibrational modes of various hydrated molybdic acid structures to determine the most likely species present in solution and adsorbed on surfaces. researchgate.net
A comparison of calculated and experimental vibrational frequencies for different species is presented below:
| Species/System | Calculated Vibrational Frequency (cm⁻¹) | Experimental Vibrational Frequency (cm⁻¹) | Assignment |
| Molybdic Acid (MoO₃(H₂O)₃) | Scaled νsMoO near 919 | 919 | Symmetric Mo=O stretch |
| Manganese(II) Oxalate Hydrates | Good correlation with experiment | Varies with hydrate form | C-O and M-O vibrations |
| Carbonate Minerals (including MnCO₃) | Linear dependence on cation radius | Good agreement with experiment | Lattice and internal modes |
Table 1: Comparison of DFT-calculated and experimental vibrational frequencies for relevant systems. Data synthesized from multiple sources. researchgate.netnih.govmdpi.com
Reaction Mechanism Elucidation via DFT
DFT calculations provide a powerful means to explore potential reaction pathways and elucidate the mechanisms of chemical reactions involving manganese and molybdenum hydrates. By calculating the energies of reactants, products, and transition states, researchers can map out the potential energy surface of a reaction and identify the most favorable mechanistic routes.
In the realm of catalysis, DFT has been employed to understand the mechanisms of reactions catalyzed by manganese and molybdenum complexes. For instance, DFT calculations have supported an inner-sphere mechanism for the hydrogenation of esters catalyzed by manganese complexes. uni-rostock.de Similarly, for molybdenum-catalyzed hydrogenation reactions, DFT has been used to rationalize the reaction mechanism, providing Gibbs free energies for the proposed intermediates and transition states. uni-rostock.de
The role of hydration is critical and can be explicitly included in DFT models to understand its influence on reaction energetics. For example, in the context of water oxidation catalyzed by manganese-based materials, computational analysis has shown that the structural flexibility in hydrated manganese(II) phosphate (B84403) can stabilize the Jahn-Teller distorted Mn(III) state, thereby facilitating the oxidation of Mn(II), a key step in the catalytic cycle. DFT can also be used to study the catalytic activity of different surfaces of manganese oxides, for instance in the oxygen reduction reaction, by calculating the adsorption energies of reaction intermediates. researchgate.net
The following table summarizes key findings from DFT studies on reaction mechanisms:
| Catalytic System | Reaction | Key DFT Finding |
| Manganese Complexes | Ester Hydrogenation | Support for an inner-sphere mechanism. |
| Molybdenum Complexes | Ester Hydrogenation | Elucidation of a non-bifunctional outer-sphere mechanism. |
| Hydrated Manganese(II) Phosphate | Water Oxidation | Structural flexibility stabilizes Mn(III) intermediate. |
| Manganese Oxides | Oxygen Reduction Reaction | Surface-dependent adsorption energies of intermediates determine activity. |
Table 2: Summary of DFT findings on reaction mechanisms in manganese and molybdenum-containing systems. Data synthesized from multiple sources. uni-rostock.deresearchgate.netmdpi.com
Isotopic Fractionation Studies of Molybdenum Adsorption on Manganese Oxides
A significant application of DFT in the study of manganese molybdenum systems is in the elucidation of molybdenum isotope fractionation during its adsorption onto manganese oxides. Experimental observations show a notable enrichment of lighter Mo isotopes on manganese oxides compared to the surrounding aqueous solution. researchgate.net DFT calculations have been instrumental in explaining the molecular mechanism behind this fractionation.
The primary cause of the isotope fractionation is the change in the coordination geometry of molybdenum upon adsorption. researchgate.net In aqueous solution, molybdenum primarily exists as the tetrahedral molybdate anion (MoO₄²⁻). researchgate.net However, when it adsorbs onto the surface of manganese oxides like birnessite, it forms a distorted octahedral inner-sphere complex. researchgate.net
DFT is used to calculate the vibrational frequencies of the different isotopologues of molybdenum in both the tetrahedral and octahedral coordination environments. From these frequencies, the reduced partition function ratios (β-factors) can be determined, which quantify the extent of isotope fractionation. The calculations consistently show that the heavier isotopes of molybdenum preferentially partition into the species with the stronger bonds and higher vibrational frequencies. The change from a tetrahedral to an octahedral coordination environment upon adsorption leads to the observed fractionation. researchgate.net
The magnitude of the calculated isotope fractionation is in good agreement with experimental values, providing strong support for the proposed mechanism. researchgate.net These studies highlight the power of DFT to connect macroscopic observations (isotope ratios) with molecular-level processes (changes in coordination chemistry).
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the structure, dynamics, and thermodynamics of complex systems, including the behavior of water molecules and ions in solution. mdpi.com
Hydration Behavior and Dynamics of Manganese-Containing Complexes
MD simulations are particularly well-suited for studying the hydration of manganese-containing complexes, providing insights that are complementary to the static picture offered by DFT. Ab initio MD simulations, where the forces are calculated "on-the-fly" from electronic structure calculations, can provide a highly accurate description of the hydration shell around a metal ion.
Studies on hydrated manganese porphyrins, for example, have used ab initio quantum mechanical charge field molecular dynamics (QMCF-MD) to explore their hydration behavior. nih.gov These simulations reveal the structure of the hydration shell, including the coordination number of the manganese ion and the geometry of the coordinated water molecules. nih.gov For Mn(II)-porphyrin in aqueous solution, a pentacoordinated structure is observed, with one water molecule axially coordinated to the manganese ion. nih.gov The simulations also provide dynamical information, such as the residence time of water molecules in the first hydration shell and the influence of the manganese complex on the hydrogen-bonding network of the surrounding water. nih.gov
MD simulations can also be used to study the hydration of extended systems, such as the layered manganese oxide, birnessite. These simulations provide a molecular-scale view of water intercalation within the layers of the material, which is crucial for understanding ion exchange and other solvent-driven processes. nih.gov The simulations can reveal the coordination environment of interlayer cations and the diffusion coefficients of both ions and water molecules within the structure.
The following table presents typical data obtained from MD simulations of hydrated manganese systems:
| System | Property | Finding |
| Mn(II)-Porphyrin in Water | Coordination Structure | Pentacoordinated, with one axial water molecule. |
| Mn(II)-Porphyrin in Water | Dynamics | Weak coordination of water, leading to higher atomic fluctuation. |
| Layered Manganese Oxide (Birnessite) | Interlayer Structure | Reveals coordination of interlayer cations and hydrogen bond populations. |
| Layered Manganese Oxide (Birnessite) | Diffusion | Provides diffusion coefficients for interlayer cations and water. |
Table 3: Representative findings from Molecular Dynamics simulations of hydrated manganese-containing systems. Data synthesized from multiple sources. nih.govnih.gov
Quantum Chemical Modeling of Coordination Environments and Speciation
Quantum chemical modeling, particularly methods based on Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate details of coordination environments and speciation in manganese molybdenum hydrate systems. smu.edunih.gov These computational approaches provide atomic-level insights into molecular geometries, electronic structures, and interaction energies that are often difficult to determine through experimental means alone. smu.edudokumen.pub DFT calculations are instrumental in interpreting experimental data from techniques like X-ray absorption spectroscopy (XAS) and vibrational spectroscopy (IR and Raman), providing a more complete picture of the structural and electronic properties of these complex systems. researchgate.netacs.orgmdpi.com
Research in this area leverages quantum chemistry to predict the most stable structures of hydrated manganese and molybdenum species and to understand the nature of their interactions. nih.govdokumen.pub By calculating properties such as bond lengths, coordination numbers, vibrational frequencies, and electronic spin states, researchers can model how these species behave in aqueous environments and how they form larger assemblies. acs.orgnih.govacs.org
Molybdenum Speciation in Aqueous Environments
The speciation of molybdenum(VI) in aqueous solution is highly dependent on pH and molybdenum concentration. imoa.info At pH levels above 6 and concentrations below 10⁻³ mol/L, the predominant species is the tetrahedral molybdate anion, [MoO₄]²⁻. imoa.info As the pH is lowered, protonation and polymerization occur. imoa.info In dilute solutions (below 10⁻³ M), the dominant species becomes monomeric molybdic acid, H₂MoO₄. imoa.info DFT calculations have been crucial in identifying the likely structure of this acid. While often written as H₂MoO₄, computational studies suggest the most stable structure is an octahedral complex with three water molecules, MoO₃(H₂O)₃. researchgate.netimoa.info This theoretical finding provided a strong fit for Raman spectroscopy data. imoa.info At higher concentrations and lower pH, further polymerization leads to species like heptamolybdate ([Mo₇O₂₄]⁶⁻) and octamolybdate ([Mo₈O₂₆]⁴⁻). imoa.info
| Mo Concentration (mol/L) | pH Range | Dominant Species |
|---|---|---|
| > 10⁻³ | > 6 | [MoO₄]²⁻ |
| > 10⁻³ | 5 - 6 | [Mo₇O₂₄]⁶⁻, [HMo₇O₂₄]⁵⁻ |
| > 10⁻³ | 3 - 5 | [Mo₈O₂₆]⁴⁻ |
| < 10⁻³ | > 1 | Monomeric species (e.g., [MoO₄]²⁻, H₂MoO₄) |
| 10⁻⁵ | 2 - 3 | H₂MoO₄ or Mo(OH)₆ (approx. 100%) |
Manganese-Molybdenum Interactions and Coordination
DFT has been successfully applied to model the interaction between manganese and molybdenum species, particularly the adsorption of molybdate onto manganese oxides. This process is environmentally significant as it is believed to control molybdate levels in the ocean. imoa.info Theoretical studies have investigated the adsorption of molybdic acid onto manganese oxyhydroxide surfaces. researchgate.net These DFT calculations revealed that the adsorption process involves a significant change in the coordination environment of molybdenum. researchgate.net While dissolved molybdate is tetrahedral, it adopts a distorted octahedral coordination upon binding to the manganese oxide surface. researchgate.net This change in geometry is a key factor explaining the large molybdenum isotope fractionation observed in natural ferromanganese oxides. researchgate.net
In more complex, crystalline systems, quantum chemical calculations complement experimental data from neutron diffraction to explain magnetic properties. nih.gov For instance, in the cyano-bridged bimetallic hydrate K₂[Mn(H₂O)₂]₃[Mo(CN)₇]₂·6H₂O, DFT calculations were used to investigate the magnetic exchange mechanisms. nih.gov The results showed that the antiferromagnetic interaction between the Mn²⁺ and Mo³⁺ centers is due to a spin polarization mechanism through the cyano bridge, which arises from the overlap between the magnetic orbitals of manganese and molybdenum. nih.gov These calculations accurately predicted the spin populations on the metal sites, which were then confirmed by polarized neutron diffraction experiments. nih.gov
| System | Computational Method | Key Finding | Reference |
|---|---|---|---|
| Molybdate adsorption on manganese oxyhydroxide | DFT | Mo coordination changes from tetrahedral (in solution) to distorted octahedral (adsorbed), explaining observed isotope fractionation. | researchgate.net |
| K₂[Mn(H₂O)₂]₃[Mo(CN)₇]₂·6H₂O | DFT | Revealed a spin polarization mechanism for the antiferromagnetic interaction between Mn and Mo centers. Calculated spin populations agreed with experimental data. | nih.gov |
| Aqueous Molybdic Acid | DFT | The most stable structure is identified as octahedral MoO₃(H₂O)₃, fitting Raman spectral data. | imoa.info |
The application of these theoretical methods allows for a detailed exploration of the potential energy surfaces of these systems, identifying stable complexes and the transition states that connect them. frontiersin.org This is particularly valuable for understanding reaction mechanisms, such as the processes involved in water oxidation where manganese complexes are studied as catalysts. acs.orgrsc.org By combining quantum chemical modeling with experimental observations, a comprehensive understanding of the coordination, speciation, and reactivity of manganese molybdenum hydrate systems can be achieved.
Advanced Functional Applications and Mechanistic Studies of Manganese Molybdenum Hydrates
Electrocatalysis and Energy Conversion
Manganese molybdenum hydrates have emerged as versatile materials in the field of electrocatalysis and energy conversion, primarily due to the synergistic effects between the manganese and molybdenum centers, their variable oxidation states, and their unique structural characteristics. These compounds are actively being investigated for critical energy-related reactions, including water splitting—for both oxygen and hydrogen evolution—and for high-performance energy storage in supercapacitors.
Manganese molybdenum hydrate (B1144303), particularly in the form of manganese molybdate (B1676688) (MnMoO₄), is a significant pre-catalyst for the oxygen evolution reaction (OER), a key process in electrochemical water splitting for hydrogen production. During OER in alkaline conditions, the MnMoO₄ structure undergoes surface reconstruction to form the catalytically active species. In-situ and ex-situ studies have shown that MnMoO₄ can transform into a highly reactive, thermally stable mixed-phase α/δ-MnO₂. This electrochemically derived manganese oxide phase is responsible for the observed catalytic activity, delivering stable current densities for extended periods. For instance, a δ-MnO₂ phase derived from a MnMoO₄ pre-catalyst was able to maintain a current density of 15 mA cm⁻² at 1.55 V (vs. RHE) for over 24 hours. The mixed-phase α/δ-MnO₂ that evolves during the reaction is particularly reactive, exhibiting an overpotential of 239 mV at a current density of 10 mA cm⁻² at 333 K.
The electrocatalytic efficiency of manganese molybdenum hydrates in the OER is intrinsically linked to the oxidation states of the manganese and molybdenum ions. The as-synthesized MnMoO₄ material typically features manganese in the +2 oxidation state (Mn²⁺) and molybdenum in the +6 oxidation state (Mo⁶⁺).
During the OER process, the manganese centers are the primary active sites and undergo oxidation. Spectroscopic analyses have confirmed a stepwise oxidation of Mn(II) to Mn(IV) through a crucial Mn(III) intermediate. The presence and stabilization of Mn³⁺ ions are widely considered essential for high OER activity in manganese-based oxides. In the case of MnMoO₄ pre-catalysts, the active α/δ-MnO₂ phase that forms is characterized by a dominant Mn(III) content, which is credited for its high reactivity. While the manganese ions cycle through various oxidation states (Mn²⁺, Mn³⁺, Mn⁴⁺) to facilitate the transfer of electrons and protons, the molybdenum ion (Mo⁶⁺) is generally considered to be redox-inactive under OER conditions. Its primary role is structural, helping to stabilize the active manganese oxide phase and modulate the electronic properties of the catalyst.
The introduction of dopants and the creation of structural distortions in the manganese molybdenum hydrate lattice are effective strategies for enhancing OER activity. Doping manganese oxides with molybdenum has been shown to induce strong distortions in the host lattice. researchgate.netstanford.edu These structural imperfections, such as altered bond lengths and angles, can create a higher number of catalytically active sites and improve the intrinsic activity of existing sites. researchgate.netstanford.eduresearchgate.net
These distortions can lower the energy barrier for the formation of key OER intermediates on the catalyst surface. For example, in molybdenum-doped α-Mn₂O₃, these structural features, along with an average manganese oxidation state of Mn²·⁸⁺, were found to significantly promote OER activity. researchgate.netstanford.edu Furthermore, doping can enhance charge transfer kinetics, which is crucial for an efficient electrocatalytic process. Studies on Mn-doped NiMoO₄ have shown that the presence of Mn ions influences the surface reconstruction during OER, leading to the enrichment of high-oxidation-state hydroxides that are active for oxygen evolution. nanochemres.org This strategic introduction of dopants modifies the electronic structure and surface chemistry, leading to superior catalytic performance compared to the undoped materials.
Nanostructured MnMoO₄, such as nanosheet arrays grown directly on a conductive substrate like nickel foam, provides a three-dimensional electrode architecture with a large surface area and an abundance of exposed active sites. researchgate.net This morphology also facilitates efficient electron transport and mass diffusion. A MnMoO₄ nanosheet array on nickel foam has demonstrated excellent HER performance across a wide pH range, requiring an overpotential of only 105 mV to achieve a current density of 10 mA cm⁻² in 1.0 M KOH. researchgate.net Composites incorporating MnMoO₄ have also shown strong bifunctional activity. A nanocomposite of polyaniline and MnMoO₄ exhibited an HER overpotential of 155 mV at 10 mA cm⁻² in an alkaline electrolyte, coupled with strong OER performance. semanticscholar.org
Table 1: Electrocatalytic OER/HER Performance of Manganese Molybdenum Hydrate-Based Materials
| Catalyst Material | Reaction | Electrolyte | Overpotential (η) @ 10 mA cm⁻² | Reference(s) |
| MnMoO₄-derived α/δ-MnO₂ | OER | Alkaline | 239 mV (at 333 K) | |
| MnMoO₄ Nanosheet Array/NF | HER | 1.0 M KOH | 105 mV | researchgate.net |
| MnMoO₄ Nanosheet Array/NF | HER | 0.5 M H₂SO₄ | 89 mV | researchgate.net |
| Polyaniline-MnMoO₄ | HER | Alkaline | 155 mV | semanticscholar.org |
Hydrated manganese molybdates, particularly MnMoO₄·H₂O, are highly promising electrode materials for electrochemical supercapacitors. semanticscholar.orgresearchgate.net Their efficacy stems from their high theoretical specific capacitance, excellent redox activity, and environmental benignity. rsc.org Supercapacitors store energy via two primary mechanisms: electrical double-layer capacitance (EDLC) and pseudocapacitance. Manganese molybdenum hydrates store charge predominantly through pseudocapacitance, which involves fast and reversible Faradaic redox reactions occurring at or near the surface of the material. nih.gov
The nanostructured morphology of these materials, such as nanosheet arrays, provides a large surface area for the electrode-electrolyte interaction and short diffusion paths for ions, which are critical for high-performance energy storage. researchgate.netsemanticscholar.org For example, MnMoO₄·H₂O nanosheet arrays grown on nickel foam have been shown to exhibit excellent supercapacitive behavior with high specific capacitance and stability over thousands of charge-discharge cycles. semanticscholar.org
The pseudocapacitive charge storage in hydrated manganese molybdates is primarily governed by the reversible redox transitions of the manganese ions. nih.gov Cyclic voltammetry studies of MnMoO₄ electrodes consistently show distinct redox peaks, which are characteristic of Faradaic reactions rather than the purely electrostatic charge storage of EDLCs. rsc.org
The principal redox reaction responsible for the pseudocapacitance is the transition between Mn²⁺ and Mn³⁺. rsc.orgnih.gov During the charging process, Mn²⁺ is oxidized to Mn³⁺, and during discharge, the reverse reduction process occurs. This electron transfer is balanced by the movement of ions from the electrolyte to the electrode surface. The molybdenum atom, typically in its stable +6 oxidation state, does not directly participate in the redox reactions but plays a crucial role in enhancing the material's electrical conductivity, which is often a limiting factor in metal oxides. rsc.org This improved conductivity facilitates rapid electron transport, enabling the fast redox reactions necessary for high power density and superior rate capability in supercapacitors. The hydrated nature of the material (·H₂O) can also be beneficial, as it may facilitate better ion transport within the electrode structure.
Table 2: Supercapacitor Performance of Manganese Molybdenum Hydrate-Based Electrodes
| Electrode Material | Specific Capacitance | Current Density | Energy Density | Power Density | Cycling Stability | Reference(s) |
| Ni-Co-S/MnMoO₄·H₂O/NF | 2798 F g⁻¹ | 2 A g⁻¹ | 78.1 Wh kg⁻¹ | 758.3 W kg⁻¹ | Good | semanticscholar.org |
| P-doped MnMoO₄·H₂O | 1760 F g⁻¹ | 1 mA cm⁻² | 41.9 Wh kg⁻¹ | 666.8 W kg⁻¹ | 84.5% after 10,000 cycles | researchgate.net |
| S-doped MnMoO₄ | 2526.7 F g⁻¹ | 1 A g⁻¹ | 47.16 Wh kg⁻¹ | 849.98 W kg⁻¹ | 95.56% after 2000 cycles | rsc.org |
| MnMoO₄ Nanosheet Array/NF | 4609 F g⁻¹ | 1 A g⁻¹ | 107.38 Wh kg⁻¹ | 801.34 W kg⁻¹ | 92.4% after 20,000 cycles | researchgate.net |
Electrochemical Supercapacitors and Charge Storage
Effects of Nanostructuring and Composite Formation on Capacitive Performance
The capacitive performance of manganese and molybdenum-based materials for supercapacitors is significantly enhanced through nanostructuring and the formation of composites. These strategies address inherent limitations such as low electrical conductivity, improving specific capacitance, rate performance, and cycling stability. researchgate.net
Nanostructuring, such as the synthesis of α-MnMoO₄ nanorods, provides a high surface area for faradaic redox reactions, which are crucial for pseudocapacitive behavior. researchgate.net The morphology of these nanostructures plays a pivotal role in providing more active surface area and reactive sites, which directly correlates with improved specific capacitance. jetir.org For instance, hydrothermally grown Mn-doped NiMoO₄ nanostructures, which transition from nanowires to nanorods with increased doping, exhibit a high specific capacitance of 1262.6 F g⁻¹ at 1 A g⁻¹. researchgate.net This performance is attributed to the synergistic effects of the nickel and manganese elements and rapid charge transport within the hierarchical nanostructures. researchgate.net
Composite formation, particularly with carbonaceous materials, is a key strategy to overcome the low electrical conductivity of manganese molybdate materials. researchgate.net A composite of manganese molybdate with multiwalled carbon nanotubes (MMO/C) demonstrates a substantial boost in supercapacitive performance. The specific capacitance of the MMO/C composite reached 571 F g⁻¹ at a current density of 1 A g⁻¹, a more than 4.5-fold improvement over pure MMO. nih.govrsc.org This enhancement is due to higher electrical conductivity, a greater number of electroactive sites, and improved ion exchange. nih.gov The composite also shows significantly better cycling stability and rate performance. nih.gov
Similarly, MOF-derived MnO/C nanocomposites, which feature MnO nanoparticles embedded in a porous carbon matrix, exhibit a high specific capacitance of 421 F g⁻¹ at 0.5 A g⁻¹ and maintain 94% of their capacitance after 5000 cycles. mdpi.com The incorporation of molybdenum into manganese oxide thin films has also been shown to increase electrical conductivity, leading to higher specific capacitance and better rate capability compared to pure manganese oxide. acs.org
Table 1: Comparison of Capacitive Performance of Nanostructured and Composite Manganese Molybdenum-based Materials
| Material | Specific Capacitance | Current Density / Scan Rate | Cycling Stability | Energy/Power Density | Reference |
| MMO/C Composite | 571 F g⁻¹ | 1 A g⁻¹ | 85.2% retention after 2000 cycles | 29.6 W h kg⁻¹ at 660.1 W kg⁻¹ | nih.govrsc.org |
| Mn-doped NiMoO₄ | 1262.6 F g⁻¹ | 1 A g⁻¹ | 74.4% retention after 14,000 cycles | 64.95 Wh kg⁻¹ at 864.5 W kg⁻¹ | researchgate.net |
| α-MnMoO₄ Nanorods | 998 F/g | 5 mV/s | Not specified | Not specified | researchgate.net |
| MOF-derived MnO/C | 421 F g⁻¹ | 0.5 A g⁻¹ | 94% retention after 5000 cycles | 15.5 Wh kg⁻¹ at 680 W kg⁻¹ | mdpi.com |
Electrochemical Sensing and Determination
Manganese and molybdenum-based compounds have been developed into effective electrochemical sensors for the sensitive determination of various analytes, including heavy metal ions. rsc.org Their unique electronic properties and catalytic activity make them suitable for creating robust and selective sensing platforms. nih.gov
Two novel manganese-based phosphomolybdate compounds have been synthesized and utilized as electrochemical sensors for the detection of Cr(VI) ions. rsc.org These compounds, when incorporated into carbon paste electrodes, demonstrated high sensitivity and low detection limits. One compound, a three-dimensional supramolecular framework, achieved a limit of detection (LOD) of 0.0916 μM for Cr(VI). rsc.org This level of sensitivity meets the standard for Cr(VI) in drinking water as set by the World Health Organization. rsc.org A key advantage of these sensors is their good selectivity for Cr(VI) ions even in the presence of other interfering metal ions. rsc.org
In addition to heavy metals, manganese oxide-based electrodes have been developed for the electrochemical detection of other species. For instance, MnOₓ grown in situ on a carbon cloth substrate has been used to detect Cd²⁺ in water samples. mdpi.com The mixed valence states of manganese (Mn²⁺, Mn³⁺, and Mn⁴⁺) on the electrode surface facilitate electron transfer and the adsorption of Cd²⁺, enabling its detection. mdpi.com Furthermore, a nanosensor using MnO₂ nanoparticles within a Zr-MOF matrix has been constructed for identifying ultra-trace levels of tetracycline (B611298) residues in food. researchgate.net
The sensing mechanism often involves the electrocatalytic properties of the manganese and molybdenum oxides. For example, 2D α-MoO₃ modified electrodes have been shown to electrocatalytically oxidize H₂O₂, allowing for its quantitative determination through amperometric analysis. nih.gov
Table 2: Performance of Manganese Molybdenum-based Electrochemical Sensors
| Sensor Material | Target Analyte | Limit of Detection (LOD) | Key Features | Reference |
| Manganese-based phosphomolybdate (Compound 2) | Cr(VI) | 0.0916 μM | High selectivity, meets WHO standards | rsc.org |
| Manganese-based phosphomolybdate (Compound 1) | Cr(VI) | 0.48 μM | Good anti-interference ability | rsc.org |
| MnO₂/Zr-MOF | Tetracycline | Not specified | For ultra-trace residue identification in food | researchgate.net |
| MnOₓ/CC Electrode | Cd²⁺ | Not specified | Operates without pre-enrichment | mdpi.com |
| 2D α-MoO₃ | H₂O₂ | Not specified | Electrocatalytic oxidation mechanism | nih.gov |
Environmental Remediation and Geochemical Dynamics
Adsorption and Speciation of Molybdenum on Hydrated Manganese Oxides
Hydrated manganese oxides play a significant role in controlling the fate and transport of molybdenum in the environment through adsorption processes. The extent of molybdenum adsorption onto manganese oxyhydroxides is strongly dependent on pH, a characteristic typical of anion adsorption. geologyscience.ru Adsorption generally decreases as pH increases. geologyscience.ru Specifically, molybdenum adsorption on both aluminum and iron oxides, which share surface chemistry characteristics with manganese oxides, shows a maximum at a low pH of around 4 to 5 and decreases rapidly above this pH, with very little adsorption occurring above pH 8. usda.govbohrium.com
Studies have shown that lighter molybdenum isotopes are preferentially adsorbed onto manganese oxides. geologyscience.ru The mechanism of adsorption is believed to be an inner-sphere complexation, where the molybdate ion directly binds to the oxide surface. usda.govbohrium.com This is supported by observations of shifts in the point of zero charge of the oxide minerals following molybdenum adsorption. usda.govbohrium.com The association of molybdenum with manganese is evident in the correlation between Mo and Mn concentrations in ferromanganese nodules and crusts found in marine environments. geologyscience.ru This suggests that the adsorption of molybdenum onto manganese oxyhydroxides is a key factor in the fractionation of molybdenum isotopes in the oceans. geologyscience.ru
Catalytic Degradation of Organic Pollutants by Mixed Manganese Molybdenum Hydrates
Mixed manganese and molybdenum oxides are effective catalysts for the degradation of organic pollutants in water. Manganese oxides, in particular, are recognized as strong oxidants and their catalytic activity can be harnessed for environmental remediation. researchgate.netnih.gov
Mixed-metal oxides, such as a titanium/molybdenum/mixed-oxide (TMO) composite, have demonstrated high efficiency in the removal of pesticides and pharmaceuticals from water through a combination of adsorption and photocatalysis. mdpi.com This TMO catalyst showed a high removal efficiency for the pesticide tembotrione (B166760) (81.6%) and the pharmaceutical ciprofloxacin (B1669076) (90%) under UV irradiation. mdpi.com The synergistic effect of combining different metal oxides can lead to more efficient and economical water treatment solutions. mdpi.com
Manganese oxides themselves can catalyze the degradation of various organic pollutants, including phenolic compounds, antibiotics, and dyes. researchgate.net The catalytic process can be part of advanced oxidation processes. For example, a Mn²⁺/HCO₃⁻ + H₂O₂ system has been shown to effectively decolorize methylene (B1212753) blue, methyl orange, and rhodamine B. In this system, a MnIV=O intermediate is believed to be the key active species responsible for the degradation. The development of catalysts like silver nanoparticles immobilized on amine-functionalized metal-organic frameworks also highlights the broad potential for using metal-based systems for the catalytic degradation of organic pollutants. sciopen.com
Role in Biogeochemical Cycling of Molybdenum in Aquatic Environments
Manganese oxides are crucial players in the biogeochemical cycling of numerous elements in aquatic environments, including molybdenum. nih.gov The highly charged surfaces of manganese oxide particles, which are often produced by microbial activity, govern much of the trace metal and organic geochemistry in the ocean. dtic.mil
The biogeochemical cycle of manganese involves both the oxidation of dissolved Mn(II) to form particulate Mn(IV) oxides and the reduction of these oxides back to dissolved Mn(II). nih.gov This cycling is a driving force for the utilization and transformation of other substances. nih.gov Because manganese oxides are strong adsorbents, they can scavenge various elements from the water column, including molybdenum. geologyscience.runih.gov The formation and dissolution of manganese oxides can therefore control the distribution, transport, and bioavailability of molybdenum in aquatic systems. dtic.mil
Bacteria play a central role in mediating the manganese cycle. nih.govnih.gov Mn(II)-oxidizing bacteria catalyze the formation of manganese oxides, which can then adsorb molybdenum. dspmuranchi.ac.in Conversely, Mn(IV)-reducing bacteria can dissolve these oxides, releasing the adsorbed molybdenum back into the water. This microbially-driven cycling profoundly influences the residence time and speciation of molybdenum in aquatic environments. The interaction between manganese and other elemental cycles, such as sulfur and nitrogen, further complicates and underscores the importance of manganese biogeochemistry. dspmuranchi.ac.in
Singlet Oxygen Generation in Molybdenum Co-catalytic Fenton Systems
A novel molybdenum co-catalytic Fenton system has been developed that enhances the degradation of organic pollutants through the generation of singlet oxygen (¹O₂), a selective and powerful reactive oxygen species (ROS). nih.govacs.orgresearchgate.net This system minimizes the production of hydroxyl radicals (•OH), which are typically dominant in conventional Fenton reactions, and instead promotes the transformation of superoxide (B77818) radicals (•O₂⁻) into singlet oxygen. figshare.comhku.hk
In this system, metallic molybdenum (Mo⁰) on the surface of molybdenum powder significantly improves the cycling efficiency of Fe³⁺/Fe²⁺, which is a key step in the Fenton reaction. nih.govacs.orgresearchgate.net This enhanced cycling also leads to the generation of superoxide radicals. figshare.comhku.hk Simultaneously, oxidized molybdenum (Mo⁶⁺) on the surface catalyzes the conversion of these superoxide radicals into singlet oxygen. nih.govacs.orgresearchgate.net
This molybdenum co-catalytic effect gives the Fenton reaction high oxidation activity, making it effective for the remediation of organic pollutants. figshare.comhku.hk The system has also been shown to be effective for the inactivation of bacteria like Staphylococcus aureus and for the adsorption and reduction of heavy metal ions. nih.govacs.orgresearchgate.net This innovative approach clarifies the transformation mechanism from superoxide radicals to singlet oxygen in a Fenton-like reaction and offers a promising redox system for water treatment applications. figshare.comhku.hk
Catalysis in Organic Transformations
Bimetallic manganese-molybdenum catalysts are gaining attention for their potential in various organic transformations, leveraging the synergistic effects between the two distinct metal centers. These catalysts often exhibit enhanced activity and selectivity compared to their monometallic counterparts. nih.gov While research into hydrated forms is specific, the broader field of manganese-molybdenum oxides and complexes provides significant insights into their catalytic prowess.
Manganese is recognized for its variable oxidation states (from -3 to +7), which allows for diverse and potent catalytic activities in C-H functionalization, oxidation reactions, and polymerization. nih.govnih.gov Molybdenum oxides are workhorse catalysts in industrial processes like hydrodesulfurization and selective oxidation of hydrocarbons. acs.org When combined, these elements can create highly effective catalytic systems. For instance, manganese molybdate (MnMoO₄) has demonstrated excellent catalytic performance, which can be further enhanced through doping strategies. Doping MnMoO₄ nanorods with bismuth, for example, has been shown to induce lattice perturbations and create more oxygen vacancies, boosting their efficiency as catalysts for the nitrogen reduction reaction (NRR). rsc.org
In the realm of polymerization, bimetallic manganese catalysts have been synthesized for the controlled ring-opening polymerization of lactones such as lactide (LA) and ε-caprolactone (ε-CL). nih.gov The coordination between two manganese centers can lead to higher activity and stereoselectivity compared to mononuclear catalysts. nih.gov Furthermore, manganese-based metal-organic frameworks (MOFs), including bimetallic variants, have been employed as photocatalysts for organic transformations like the aerobic oxidative coupling of benzylamine (B48309) and aerobic amine coupling. mdpi.com The incorporation of a second metal can enhance the oxidase-like catalytic activity of these nanozymes. acs.org
Manganese-substituted polyoxometalates (POMs) have also shown significant promise in the selective oxidation of various organic substrates. For example, a manganese-containing Keggin-type POM demonstrated high activity for the epoxidation of alkenes using hydrogen peroxide as an oxidant. acs.org Similarly, sandwich-type heteropolytungstates incorporating manganese have been studied for the selective oxidation of sulfides to their corresponding sulfones. researchgate.net These POM-based catalysts can be designed for liquid-phase oxidation reactions, with strategies developed to ensure their recovery and recycling, bridging the gap between homogeneous and heterogeneous catalysis. technion.ac.il
Polyoxometalate (POM) Based Materials
Polyoxometalates (POMs) are a class of inorganic metal-oxygen cluster anions formed primarily from early transition metals like molybdenum and tungsten in high oxidation states. researchgate.net Their remarkable structural and compositional diversity makes them ideal platforms for developing advanced functional materials, particularly in catalysis. researchgate.netfrontiersin.org By incorporating redox-active transition metals such as manganese, the physicochemical properties of POMs can be precisely tuned, leading to materials with tailored catalytic, electronic, and magnetic characteristics. researchgate.netmdpi.com Manganese-substituted POMs (Mn-POMs) are of particular interest because their manganese-oxo clusters can mimic the structure and function of the oxygen-evolving complex (OEC) in Photosystem II, making them promising candidates for artificial photosynthesis and other redox catalysis. researchgate.netmdpi.com
The synthesis of manganese-containing POMs is a sophisticated process that typically relies on the self-assembly of precursor units in solution under carefully controlled conditions. A predominant strategy involves the use of "lacunary" POMs as inorganic ligands. mdpi.com Lacunary POMs are fragments of larger, archetypal structures (like the Keggin or Dawson types) from which one or more metal-oxo {MOₓ} units have been removed, creating highly reactive vacant sites. acs.org These sites can then coordinate with electrophilic manganese cations.
The reaction conditions, such as pH, temperature, and the concentration of reactants, are critical in directing the assembly towards the desired product. rsc.org For instance, the synthesis of a trimanganese(III)-containing, sandwich-type 18-tungsto-2-phosphate, [Mnᴵᴵᴵ₃(H₂O)₅(A-α-PW₉O₃₄)₂]⁹⁻, was achieved by reacting the lacunary Keggin fragment [A-α-PW₉O₃₄]⁹⁻ with a manganese acetate (B1210297) complex in an acidic aqueous medium. researchgate.net Similarly, various manganese-containing tungstosilicates have been synthesized by the interaction of lacunary tungstosilicate precursors with manganese chloride or manganese acetate complexes under different reaction conditions. researchgate.net
One-pot synthesis methods are also common. A mixed-valence hexamanganese-containing polyoxotungstate, [Mnᴵᴵᴵ₂Mnᴵᴵ₄(μ₃-O)₂-(H₂O)₄(B-β-SiW₈O₃₁)(B-β-SiW₉O₃₄)(γ-SiW₁₀O₃₆)]¹⁸⁻, was prepared by reacting specific lacunary precursors with manganese chloride at a controlled pH. mdpi.com The synthesis of a manganese-containing paradodecatungstate, [(Mn(H₂O)₃)₂(H₂W₁₂O₄₂)]⁶⁻, was achieved by reacting manganese chloride with sodium tungstate (B81510) in an acetate buffer. mdpi.com These examples highlight the versatility of synthetic approaches, which allow for the incorporation of varying numbers of manganese atoms with different oxidation states into a wide array of polyoxometalate frameworks.
Manganese-containing polyoxometalates exhibit an extraordinary degree of structural diversity, which is key to their tunable properties. researchgate.net The fundamental building blocks are typically derived from well-known POM architectures like the Keggin and Dawson structures, but the incorporation of manganese leads to a vast array of novel and complex arrangements. researchgate.net
These structures can range from relatively simple mono-substituted Keggin ions, where a single tungsten or molybdenum atom is replaced by a manganese ion, to highly complex, high-nuclearity clusters containing numerous manganese centers. nih.govnih.gov Notable structural motifs include:
Sandwich-type complexes: These feature two lacunary POM units encapsulating a central cluster of manganese ions. researchgate.netresearchgate.net An example is the [Mnᴵᴵᴵ₃(H₂O)₅(A-α-PW₉O₃₄)₂]⁹⁻ polyanion, where two [A-α-PW₉O₃₄]⁹⁻ Keggin fragments are linked by three Mn(III) ions. researchgate.net
High-nuclearity clusters: Large, intricate structures can be formed, such as the ring-shaped tetramer [Mnᴵᴵᴵ₃Mnᴵⱽ(μ₃-O)₃(OAc)(PO₄)(B-α-PW₉O₃₄)]₄, which is built from four {Mn₄O₄} cubane (B1203433) units linked by phosphate (B84403) groups. chinesechemsoc.org
Extended frameworks: Mn²⁺ ions can act as linkers connecting POM units, such as [H₂W₁₂O₄₂]¹⁰⁻ fragments, to form infinite 2-D or 3-D networks. mdpi.comfrontiersin.org
The properties of these materials are highly tunable. By systematically varying the synthetic conditions, it is possible to control:
The number and oxidation state of manganese atoms: Clusters containing Mn(II), Mn(III), and Mn(IV) in various combinations have been synthesized. researchgate.netmdpi.com This is crucial as the redox potential and magnetic properties of the POM are directly related to the oxidation states of the incorporated manganese. nih.gov
This ability to fine-tune the structure at a molecular level allows for the rational design of Mn-POMs for specific applications, such as catalysis, by modifying their redox activity and stability. nih.govresearchgate.netacs.org
The rich redox chemistry and structural stability of manganese-containing polyoxometalates make them highly effective catalysts for a variety of important chemical reactions, most notably water oxidation. researchgate.netfrontiersin.org The ability of Mn-POMs to catalyze the oxygen evolution reaction (OER) is inspired by the [Mn₄CaO₅] cluster in the natural photosynthetic apparatus, which these inorganic molecules can structurally and functionally mimic. researchgate.netmdpi.com
A key area of research is the development of robust and efficient water oxidation catalysts (WOCs) for artificial photosynthesis and the production of clean hydrogen fuel. mdpi.comnih.gov The catalytic performance of Mn-POMs in water oxidation is strongly influenced by the structure of the manganese-oxo core and the oxidation states of the manganese ions. mdpi.com A comparative study of six different polynuclear Mn-POMs revealed that those with three-dimensional structures and mixed-valence Mn-O clusters similar to the active center in Photosystem II exhibit superior catalytic performance. mdpi.com
In this study, the compound designated as Mn₁₄-POM, [{Mnᴵᴵᴵ₃Mnᴵⱽ₄O₄(OH)₂(OH₂)}₂(W₆O₂₂)(H₂W₈O₃₂)₂(H₄W₁₃O₄₆)₂]²⁶⁻, demonstrated the highest electrocatalytic activity for water oxidation when immobilized on an electrode. mdpi.com This highlights that the number of manganese atoms is not the sole determinant of activity; rather, the specific arrangement and mix of oxidation states (in this case, Mn(III) and Mn(IV)) are critical factors. mdpi.com
Table 1: Electrocatalytic Water Oxidation Performance of Different Mn-POM Films
| Mn-POM Catalyst | Number of Mn Atoms | Current Density at 1.4 V (μA cm⁻²) | Current Density at 1.5 V (μA cm⁻²) |
|---|---|---|---|
| Mn₂-POM | 2 | 108.55 | 208.79 |
| Mn₄-POM | 4 | 104.99 | 208.79 |
| Mn₆-POM-1 | 6 | 81.42 | 162.84 |
| Mn₆-POM-4 | 6 | 94.71 | 222.08 |
| Mn₁₄-POM | 14 | 250.97 | 434.25 |
| Mn₁₉-POM | 19 | 176.13 | 325.68 |
Data sourced from a study comparing the OER performance of various Mn-POMs assembled on an ITO electrode. mdpi.com
Beyond water oxidation, Mn-POMs have shown catalytic activity in other important transformations. For example, the ring-shaped {Mn₁₆} cluster [Mnᴵᴵᴵ₃Mnᴵⱽ(μ₃-O)₃(OAc)(PO₄)(B-α-PW₉O₃₄)]₄ has been demonstrated to be an efficient catalyst for visible-light-driven hydrogen evolution. chinesechemsoc.org Additionally, Mn-POMs are effective catalysts for the electro-catalytic reduction of nitrite (B80452) and dioxygen. mdpi.com The versatility of these compounds continues to inspire research into their application across a broad spectrum of chemical reactions.
Future Research Directions and Emerging Paradigms for Manganese Molybdenum Hydrates
Development of Novel Synthetic Routes for Controlled Architectures
The performance of manganese molybdenum hydrates is intrinsically linked to their physical and chemical architecture. Future progress will heavily rely on the development of sophisticated synthetic strategies that offer precise control over morphology, porosity, and composition. Current methods, such as co-precipitation and wet impregnation, provide a foundational basis, but researchers are now exploring more advanced routes to create highly structured materials. researchgate.net
Emerging areas of focus include:
Template-assisted Synthesis: Utilizing hard templates (e.g., silica (B1680970) nanospheres, porous carbon) or soft templates (e.g., surfactants, block copolymers) to guide the growth of manganese molybdenum hydrates into specific structures like nanotubes, nanosheets, or hierarchical assemblies. This approach allows for the engineering of materials with high surface areas and accessible active sites.
Metal-Organic Framework (MOF) Derived Synthesis: Employing manganese-based or mixed-metal MOFs as sacrificial precursors. researchgate.nettudelft.nl Pyrolysis or controlled chemical transformation of these MOFs can yield highly porous carbon-integrated metal oxides or bimetallic compounds with a well-defined structure inherited from the parent MOF.
Hydrothermal/Solvothermal Methods: Refining these techniques by carefully tuning parameters such as solvent composition, temperature, pressure, and reaction time. These methods are promising for crystallizing unique phases and morphologies that are inaccessible under ambient conditions.
Control over these architectures is critical for optimizing properties such as ion diffusion pathways and the density of catalytically active sites. mdpi.com
In-Situ Characterization for Real-Time Mechanistic Insights
To move beyond "black box" approaches in catalysis and materials science, understanding the dynamic structural and electronic changes of manganese molybdenum hydrates under operational conditions is crucial. In-situ characterization techniques are indispensable for capturing transient species, identifying true active sites, and elucidating reaction mechanisms in real-time.
Key techniques and their potential applications are summarized below:
| In-Situ Technique | Potential Insights for Mn-Mo Hydrates |
| X-ray Absorption Spectroscopy (XAS) | Tracking changes in the oxidation states of Mn and Mo, and monitoring variations in local atomic coordination during catalytic cycles or dehydration/hydration processes. researchgate.net |
| Raman Spectroscopy | Identifying vibrational modes of specific metal-oxygen bonds and adsorbed intermediates on the catalyst surface during a reaction. researchgate.net |
| Attenuated Total Reflectance–Fourier Transform Infrared Spectroscopy (ATR-FTIR) | Observing the formation and evolution of surface species and functional groups, particularly in electrochemical environments. mdpi.com |
| X-ray Diffraction (XRD) | Monitoring phase transitions and changes in the crystalline structure of the material in response to temperature, pressure, or reactive atmospheres. researchgate.net |
By applying these methods, researchers can directly observe how the material's structure evolves, for example, during electrocatalytic water splitting or high-temperature gas-phase reactions, providing invaluable feedback for designing more stable and efficient materials. mdpi.com
Integration with Other Materials for Enhanced Synergistic Functionality
The functionality of manganese molybdenum hydrates can be significantly amplified by integrating them with other materials to create advanced composites. This strategy aims to combine the distinct properties of each component to achieve a synergistic effect that surpasses the performance of the individual parts.
Future research will likely focus on several key areas of integration:
Carbon-Based Composites: Incorporating conductive carbon nanomaterials such as carbon nanotubes (CNTs), graphene, or porous carbon is a widely explored strategy to address the often-low electrical conductivity of metal oxides. mdpi.commdpi.com This enhances electron transfer rates, which is critical for electrocatalytic applications like the hydrogen evolution reaction. mdpi.com
Metal-Organic Framework (MOF) Hybrids: Combining manganese molybdenum species with MOFs can create materials with exceptionally high surface areas and tunable porosity. The MOF can act as a structural support, preventing the aggregation of nanoparticles and ensuring that active sites are readily accessible. researchgate.net
Heteroatom Doping: Intentionally introducing other metallic or non-metallic elements into the manganese molybdenum hydrate (B1144303) structure can modulate its electronic properties, create defects, and tune the binding energy of intermediates in catalytic reactions. mdpi.com For instance, doping with elements like nickel or cobalt has been shown to improve the catalytic activity of molybdenum-based materials for hydrogen evolution. mdpi.com
The table below highlights examples of synergistic enhancements achieved through material integration.
| Composite System | Component 1 (Mn/Mo) | Component 2 | Synergistic Effect | Reference |
| Electrocatalyst | Manganese Oxide | Nanocarbon | Improved conductivity, enhanced stability | mdpi.com |
| HER Catalyst | Molybdenum Carbide | Carbon Nanotubes | Increased dispersion of active sites, faster electron transfer | mdpi.com |
| Supercapacitor | Molybdenum Disulfide | Ni-ZIF-67 (MOF) | Provides conductive pathways and structural support | researchgate.net |
| Sorbent | Manganese Oxide | Molybdenum Oxide | Enhanced thermal stability and sulfur capture capacity | researchgate.net |
Exploration of New Catalytic Pathways and Applications
While manganese and molybdenum-based materials are already recognized for their role in applications like hydrodesulfurization and electrocatalysis, significant opportunities exist to explore new and more complex catalytic transformations. The variable oxidation states of both manganese (+2 to +7) and molybdenum allow for rich redox chemistry, making these materials suitable for a wide range of reactions. nih.gov
Promising future applications include:
Electrocatalytic Water Splitting: Further development of Mn-Mo hydrates as cost-effective and efficient catalysts for both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). mdpi.commdpi.com
C-H Functionalization: Leveraging the redox properties of manganese to catalyze challenging organic transformations such as the selective fluorination, azidation, or alkenylation of complex molecules. nih.gov
Environmental Remediation: Designing catalysts for the degradation of persistent organic pollutants in water or the capture and conversion of harmful gases like H₂S. researchgate.net The promotional effect of molybdenum on manganese-based sorbents for H₂S removal at high temperatures is a notable example. researchgate.net
Biomass Conversion: Exploring the potential of Mn-Mo catalysts to selectively oxidize or reduce biomass-derived molecules into value-added chemicals and fuels.
Advanced Theoretical Modeling for Predictive Material Design and Performance Optimization
Advanced theoretical and computational modeling, particularly Density Functional Theory (DFT), is becoming an essential tool for accelerating the design and discovery of new materials. By simulating materials at the atomic level, researchers can predict properties, understand reaction mechanisms, and screen potential candidates before undertaking costly and time-consuming experiments.
Future applications of theoretical modeling in the context of manganese molybdenum hydrates will include:
Active Site Identification: Modeling the surface of different crystal facets to identify the most energetically favorable sites for reactant adsorption and catalysis. DFT has been used to study the active sites of molybdenum-based enzymes, providing a blueprint for designing synthetic catalysts. nih.gov
Reaction Mechanism Elucidation: Calculating the energy barriers for different steps in a catalytic cycle to determine the rate-limiting step and understand how dopants or structural defects can modify the reaction pathway. nih.gov
Predicting Material Stability: Using ab initio calculations to predict the thermodynamic stability of different phases and compositions, guiding synthetic efforts towards stable and robust materials. mdpi.com Computational studies have been used to investigate the degradation pathways of manganese-based MOFs in oxidative environments. tudelft.nl
Screening of Novel Compositions: High-throughput computational screening can be used to rapidly evaluate the potential of a wide range of dopants and composite structures for specific applications, guiding experimental work towards the most promising candidates.
This predictive power allows for a more rational approach to materials design, moving from trial-and-error discovery to a knowledge-driven process for optimizing the performance of manganese molybdenum hydrate systems.
Q & A
Q. How can conflicting data on manganese recovery efficiency from solvent extraction experiments be resolved?
- Methodological Answer: Use response surface methodology (RSM) to model interactions between variables (e.g., pH, organic-to-aqueous ratio, D2EHPA concentration). For instance, Mn extraction rates vary nonlinearly with pH (e.g., 20% at pH 2.5 vs. 97% at pH 4), requiring statistical validation of optimal conditions . Conflicting Co/Mn selectivity data may arise from competing ion-exchange mechanisms, necessitating speciation analysis .
Q. What structural changes occur in manganese molybdate hydrates during thermal dehydration?
- Methodological Answer: Heating MnMoO₄·H₂O above 60°C triggers phase transitions to α-MnMoO₄, characterized by corner-sharing molybdate tetrahedra and Mn(II) octahedra. Use in situ X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to track lattice rearrangements and water loss kinetics .
Q. How does hydration affect the catalytic activity of molybdenum enzymes in biological systems?
- Methodological Answer: Hydration stabilizes molybdenum cofactors (e.g., in sulfite oxidase) by coordinating water molecules to the metal center. Use EXAFS spectroscopy to study hydration shells and compare activity in dehydrated vs. hydrated enzyme preparations .
Q. What experimental design principles optimize the synthesis of high-purity manganese molybdate hydrates?
- Methodological Answer: Employ a factorial design to test variables (precursor concentration, stirring rate, aging time). For example, slow precipitation at 60°C yields crystalline MnMoO₄·H₂O, while rapid mixing favors amorphous phases. Validate purity via ICP-MS and XRD .
Q. How can bioavailability and toxicity thresholds for molybdenum in nutrient studies be accurately determined?
- Methodological Answer: Conduct balance studies with controlled molybdenum intake (e.g., 1000 µg/mL standard solutions ), measuring urinary excretion rates. Compare animal models (e.g., impaired growth in rodents) to human metabolic data, adjusting for solubility differences (e.g., MoO₄²⁻ vs. MoS₂) .
Q. What statistical methods address variability in gravimetric hydrate analysis due to impurities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
